Product packaging for Bis(4-aminocyclohexyl)methyl carbamate(Cat. No.:CAS No. 15484-34-1)

Bis(4-aminocyclohexyl)methyl carbamate

Cat. No.: B103177
CAS No.: 15484-34-1
M. Wt: 269.38 g/mol
InChI Key: WTRTWNXSQAXYMT-UHFFFAOYSA-N
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Description

Bis(4-aminocyclohexyl)methyl carbamate (CAS 15484-34-1) is an organic compound with the molecular formula C14H27N3O2 and a molecular weight of 269.38 g/mol . It is a carbamate derivative, a class of compounds known for their chemical and proteolytic stability, which makes them valuable motifs in modern chemical research and drug discovery . The carbamate functional group (>N-C(=O)-O-) acts as a versatile linker and protecting group in organic synthesis, particularly for amines . This compound can be viewed as a latent or "blocked" diamine, structurally related to bis(4-aminocyclohexyl)methane (PACM), a well-known curing agent for epoxy resins . In polymer science, such carbamate-functionalized amines are of significant research interest for developing advanced epoxy resin systems and polyurethanes . The carbamate group can decompose under specific conditions, such as heat, to release the reactive amine and carbon dioxide. This mechanism is particularly promising for creating novel, eco-friendly epoxy foams, where the amine acts as a curing agent and the released CO2 serves as an internal blowing agent . Researchers value this compound for its potential in synthesizing polymers with controlled properties and for its role in designing novel materials for coatings, adhesives, and foams. This compound is provided for laboratory research purposes. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H27N3O2 B103177 Bis(4-aminocyclohexyl)methyl carbamate CAS No. 15484-34-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(4-aminocyclohexyl)methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H27N3O2/c15-11-5-1-9(2-6-11)13(19-14(17)18)10-3-7-12(16)8-4-10/h9-13H,1-8,15-16H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRTWNXSQAXYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(C2CCC(CC2)N)OC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864594
Record name Cyclohexanemethanol, 4-amino-.alpha.-(4-aminocyclohexyl)-, 1-carbamate
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Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15484-34-1
Record name Cyclohexanemethanol, 4-amino-α-(4-aminocyclohexyl)-, 1-carbamate
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Record name Cyclohexanemethanol, 4-amino-alpha-(4-aminocyclohexyl)-, 1-carbamate
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Record name Cyclohexanemethanol, 4-amino-.alpha.-(4-aminocyclohexyl)-, 1-carbamate
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Record name Cyclohexanemethanol, 4-amino-.alpha.-(4-aminocyclohexyl)-, 1-carbamate
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Record name 4-amino-α-(4-aminocyclohexyl)cyclohexylmethyl carbamate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(4-aminocyclohexyl)methyl Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Bis(4-aminocyclohexyl)methyl carbamate, a molecule of interest in various chemical and pharmaceutical applications. The synthesis is a multi-step process, primarily involving the preparation of a key intermediate, Bis(4-aminocyclohexyl)methane, followed by a carbamoylation reaction. This document details the experimental protocols for these steps, presents quantitative data in a structured format, and includes visualizations of the chemical processes.

Overview of the Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the catalytic hydrogenation of bis(4-aminophenyl)methane (also known as 4,4'-methylenedianiline or MDA) to produce bis(4-aminocyclohexyl)methane (PACM). The second step is the carbamoylation of PACM to yield the final product.

Synthesis_Pathway MDA Bis(4-aminophenyl)methane (MDA) PACM Bis(4-aminocyclohexyl)methane (PACM) MDA->PACM Catalytic Hydrogenation (e.g., Ru or Rh/Ru catalyst, H2) Target This compound PACM->Target Carbamoylation (e.g., with Urea or CO2 source)

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of Bis(4-aminocyclohexyl)methane (PACM)

The precursor, Bis(4-aminocyclohexyl)methane (PACM), is synthesized via the hydrogenation of Bis(4-aminophenyl)methane.[1] This reaction involves the reduction of the aromatic rings of MDA to cyclohexane rings in the presence of a metal catalyst.

A common method for the hydrogenation of bis(4-aminophenyl)methane involves the use of a ruthenium-based catalyst under elevated temperature and pressure.[2]

Materials and Equipment:

  • Bis(4-aminophenyl)methane (MDA)

  • Ruthenium catalyst (e.g., Ru on alumina, unsupported RuO₂)

  • Solvent (optional, e.g., tetrahydrofuran)

  • High-pressure autoclave reactor equipped with a stirrer and temperature control

  • Hydrogen gas source

  • Filtration apparatus

Procedure:

  • The autoclave reactor is charged with bis(4-aminophenyl)methane and the ruthenium catalyst. If a solvent is used, it is also added at this stage.

  • The reactor is sealed and purged with an inert gas, such as nitrogen, to remove any oxygen.

  • The reactor is then pressurized with hydrogen gas to the desired pressure.

  • The reaction mixture is heated to the target temperature while being stirred vigorously to ensure good mixing and mass transfer.

  • The reaction is monitored by observing the uptake of hydrogen. The hydrogenation is considered complete when the theoretical amount of hydrogen has been consumed, and the pressure stabilizes.

  • After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

  • The reaction mixture is filtered to remove the catalyst.

  • The resulting solution containing bis(4-aminocyclohexyl)methane can be further purified by distillation under reduced pressure.

The reaction conditions for the hydrogenation of bis(4-aminophenyl)methane can be varied to influence the isomeric ratio of the resulting bis(4-aminocyclohexyl)methane. Different stereoisomers (trans-trans, cis-trans, and cis-cis) are formed during this process.[3]

ParameterCondition 1[2]Condition 2[2]Condition 3
Catalyst RutheniumRutheniumRhodium-Ruthenium
Temperature 75-125°C140-250°C160°C
Pressure 100-15,000 psi>500 psi (e.g., 1,500-3,500 psi)60 kg/cm ²
Product State Liquid at normal temperaturesSolid with freezing point >40°C-
MDA Conversion --100%
PACM Selectivity --93.7%
(t,t)-isomer content --25.0 mol %

Step 2: Synthesis of this compound

This protocol is based on the general principle of transamidation between an amine and urea at elevated temperatures.

Materials and Equipment:

  • Bis(4-aminocyclohexyl)methane (PACM)

  • Urea

  • Reaction vessel equipped with a stirrer, condenser, and temperature control

  • Vacuum source for purification

Procedure:

  • Bis(4-aminocyclohexyl)methane and urea are charged into the reaction vessel. The molar ratio of amine to urea can be adjusted to control the degree of carbamoylation.

  • The mixture is heated under stirring. The reaction is typically carried out at temperatures above 120°C.[4]

  • Ammonia is evolved as a byproduct of the reaction and can be removed from the reaction mixture, for example, by passing a stream of inert gas through the vessel.

  • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, the crude product is cooled.

  • Purification can be achieved by recrystallization from a suitable solvent or by vacuum distillation to remove any unreacted starting materials and byproducts.

Another approach for carbamate synthesis involves the reaction of amines with carbon dioxide in the presence of a suitable catalyst and an alcohol or alkyl halide.[5][6]

Carbamoylation_Workflow cluster_CO2_Activation CO2 Activation and Reaction PACM Bis(4-aminocyclohexyl)methane (PACM) Intermediate Carbamic Acid Intermediate PACM->Intermediate Formation of Carbamic Acid CO2 Carbon Dioxide (CO2) CO2->Intermediate Formation of Carbamic Acid Catalyst Catalyst (e.g., DBU) Catalyst->Intermediate Formation of Carbamic Acid Alcohol Alcohol/Halide Product This compound Alcohol->Product Esterification/Alkylation Intermediate->Product Esterification/Alkylation

Caption: Logical workflow for the synthesis of the target carbamate using CO₂.

This "green" synthesis route avoids the use of harsh reagents. The reaction typically proceeds by forming a carbamic acid intermediate from the amine and CO₂, which is then converted to the carbamate.[7][8]

Characterization

The final product, this compound, and the intermediate, Bis(4-aminocyclohexyl)methane, should be characterized using standard analytical techniques to confirm their identity and purity. These techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (N-H, C-H, C=O).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should note that the proposed carbamoylation protocol is based on general methodologies and may require optimization for this specific substrate.

References

An In-depth Technical Guide to Bis(4-aminocyclohexyl)methyl carbamate (CAS 15484-34-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-aminocyclohexyl)methyl carbamate, identified by the CAS number 15484-34-1, is a chemical compound with a primary role as a curing agent in the polymer industry. While categorized as a bulk drug intermediate, its specific applications in drug development are not extensively documented in publicly available literature. This guide provides a comprehensive overview of its chemical properties, synthesis of its precursors, and its established industrial applications. It also touches upon the general characteristics of carbamates in medicinal chemistry to offer a broader context for its potential, yet currently unsubstantiated, role in pharmaceutical research.

Chemical and Physical Properties

This compound is known by several synonyms, including 4,4'-Methylenebis(cyclohexylamine) carbamate and Carbamic acid bis(4-aminocyclohexyl)methyl ester.[1][2][3] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 15484-34-1[1][2]
Molecular Formula C₁₄H₂₇N₃O₂[1][2][4]
Molecular Weight 269.38 g/mol [1][3]
Boiling Point (Predicted) 447.3 ± 10.0 °C[2][5]
Density (Predicted) 1.106 ± 0.06 g/cm³[2][5]
pKa (Predicted) 13.32 ± 0.50[2][5]

Synthesis

Synthesis of the Precursor: Bis(4-aminocyclohexyl)methane

The precursor, bis(4-aminocyclohexyl)methane, is synthesized via the hydrogenation of bis(4-aminophenyl)methane. This process is typically carried out using a ruthenium-based catalyst. A patent describes a process where the hydrogenation occurs at temperatures between 140-250°C and pressures above 500 psi, yielding a mixture of stereoisomers of bis(4-aminocyclohexyl)methane.

General Carbamation Methods

While a specific protocol for the target molecule is unavailable, general methods for the synthesis of carbamates from amines are well-established. One common approach involves the reaction of an amine with a source of carbonyl, such as phosgene or a phosgene equivalent. Another method involves the reaction of an amine with carbon dioxide and an alkyl halide in the presence of a base. For laboratory-scale synthesis, reagents like di-tert-butyl dicarbonate (Boc₂O) are often employed to introduce a carbamate group onto an amine.

Industrial Applications: A Curing Agent for Polymers

The most well-documented application of this compound is as a curing agent, particularly for fluoroelastomers (FKM).[6] In this role, it acts as a cross-linking agent, forming chemical bonds between polymer chains to create a more durable and stable material. This process, known as vulcanization, enhances the physical properties of the elastomer, such as its tensile strength, elasticity, and resistance to heat and chemicals.[6]

The parent diamine, bis(4-aminocyclohexyl)methane, is also used as a curing agent for epoxy resins.[7][8] The reaction of the amine groups with the epoxide groups of the resin leads to a highly cross-linked thermoset polymer with desirable mechanical and thermal properties.

Mechanism of Action as a Curing Agent

The curing process involves the nucleophilic attack of the primary amine groups of the carbamate's precursor on the electrophilic carbon atoms of the epoxy rings in the resin. This ring-opening reaction results in the formation of a covalent bond and a hydroxyl group. As the reaction proceeds, a three-dimensional polymer network is formed. The carbamate functionality itself may either be retained in the final polymer structure or be a precursor that releases the active amine curing agent under specific conditions. The reaction between an amine and atmospheric carbon dioxide to form carbamates can influence the surface tension of epoxy-amine curing systems.[9]

Potential in Drug Development: An Unsubstantiated Role

This compound is classified as a "Bulk Drug Intermediate," suggesting its potential use in the synthesis of active pharmaceutical ingredients.[1] However, there is a notable absence of specific examples or detailed studies in the public domain that link this compound to the development of any particular drug.

Carbamates as a chemical class are significant in medicinal chemistry. They are often used as bioisosteres of amide bonds in peptides, offering increased metabolic stability. Some biscarbamate derivatives have been investigated as potential selective butyrylcholinesterase inhibitors for the treatment of Alzheimer's disease.[10][11] Other studies have explored bis(carbamate) derivatives as antineoplastic agents.[12] It is plausible that this compound could serve as a scaffold or building block in the synthesis of more complex molecules with therapeutic potential, but this remains speculative without further evidence.

Toxicological Information

Toxicological data for this compound is not available. However, information on its parent compound, bis(4-aminocyclohexyl)methane, indicates that it is corrosive to the eyes and skin and can cause lung edema upon inhalation of high concentrations of its aerosol.[13] Long-term exposure may affect the skin, blood, cardiovascular system, kidneys, and liver.[13]

Conclusion and Future Outlook

This compound (CAS 15484-34-1) is a chemical with a well-established industrial application as a curing agent for polymers, particularly fluoroelastomers. Its synthesis involves the formation of its diamine precursor followed by a carbamation reaction. While it is categorized as a bulk drug intermediate, its specific role in drug development is not supported by currently available public data. There is no information regarding its mechanism of action in a biological context, any associated signaling pathways, or quantitative pharmacological data. Consequently, the creation of detailed experimental protocols and visualizations related to its use in drug discovery is not feasible at this time. Future research and publications may shed light on its potential applications in medicinal chemistry and validate its classification as a drug intermediate.

Visualizations

Due to the lack of information on specific signaling pathways or detailed experimental workflows in a drug development context for this compound, no diagrams can be generated.

References

"Bis(4-aminocyclohexyl)methyl carbamate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on Bis(4-aminocyclohexyl)methyl carbamate, a chemical compound relevant in various research and development applications.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

PropertyValue
Molecular Formula C14H27N3O2[1][2][3]
Molecular Weight 269.38 g/mol [2][3]
Alternate Names 4,4'-Methylenebis(cyclohexylamine) carbamate, Diak No. 4[1][3]
CAS Number 15484-34-1[1][2][3]

Logical Relationship of Compound Data

The following diagram illustrates the direct association between the compound's nomenclature and its core physicochemical properties.

A This compound B Molecular Formula C14H27N3O2 A->B has C Molecular Weight 269.38 g/mol A->C has

Compound Name to Molecular Properties Relationship.

References

Solubility profile of "Bis(4-aminocyclohexyl)methyl carbamate" in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of Bis(4-aminocyclohexyl)methyl carbamate, a compound of interest in various research and development sectors. A comprehensive search of publicly available data reveals a notable absence of quantitative solubility studies for this specific carbamate derivative in common laboratory solvents. This guide, therefore, serves a dual purpose: to transparently report the current lack of solubility data and to provide a detailed framework of established experimental protocols for researchers to determine the solubility of this compound in their own laboratory settings. The methodologies outlined herein are based on standard pharmaceutical and chemical analysis practices and are intended to guide the user in generating reliable and reproducible solubility data.

Introduction to this compound

This compound is a chemical compound with the molecular formula C14H27N3O2. Its structure suggests potential applications as a monomer in polymer synthesis, as a cross-linking agent, or as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction conditions and formulation development to its potential bioavailability and environmental fate.

Solubility Data

A thorough review of scientific literature and chemical databases indicates that quantitative solubility data for this compound in various solvents is not publicly available at this time. Chemical supplier websites and databases generally list the solubility as "N/A" or do not provide any information.

It is important to note that for a related compound, Bis(4-aminocyclohexyl)methane, conflicting solubility information exists, with some sources describing it as "very soluble" in water and others as "insoluble". This highlights the necessity of empirical determination for the target compound, this compound.

The following table is provided as a template for researchers to populate with their own experimentally determined data.

SolventTemperature (°C)Solubility (mg/mL)Method of DeterminationObservations
Water
Ethanol
Methanol
Acetone
Ethyl Acetate
Dichloromethane
Dimethyl Sulfoxide (DMSO)
Toluene
Hexane

Experimental Protocols for Solubility Determination

To address the current data gap, this section provides detailed methodologies for key experiments to determine the solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability for a wide range of compounds.[1]

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a validated spectrophotometric method)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

  • Immediately filter the sample through a suitable membrane filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a pre-validated analytical method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Kinetic Solubility Determination: Turbidimetric Method

Kinetic solubility provides a measure of how quickly a compound dissolves from a solid state or precipitates from a supersaturated solution. The turbidimetric method is a high-throughput approach often used in early drug discovery.

Objective: To rapidly estimate the aqueous kinetic solubility of a compound.

Materials:

  • This compound stock solution in a water-miscible organic solvent (e.g., DMSO)

  • Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Microplate reader with turbidity measurement capabilities

  • Liquid handling system or multichannel pipette

Procedure:

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO.

  • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Add small volumes of the stock solution to the buffer in increasing concentrations across the plate.

  • Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity (optical density) of each well using a microplate reader.

  • The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Result Compound This compound Add_Excess Add Excess Compound to Solvent Compound->Add_Excess Solvents Select Solvents Solvents->Add_Excess Equilibrate Equilibrate (Shake/Stir) Add_Excess->Equilibrate Filter Filter Supernatant Equilibrate->Filter Quantify Quantify Concentration (e.g., HPLC) Filter->Quantify Calculate Calculate Solubility Quantify->Calculate Data Solubility Data Table Calculate->Data

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While there is currently a lack of published quantitative solubility data for this compound, this guide provides researchers with the necessary experimental framework to determine this critical physicochemical property. The application of standardized methods, such as the shake-flask technique, will ensure the generation of high-quality, reproducible data. The availability of such data will be invaluable for the future development and application of this compound in various scientific and industrial fields. It is recommended that researchers performing these studies consider publishing their findings to contribute to the broader scientific community's understanding of this compound.

References

An In-depth Technical Guide to the Polymerization Mechanisms of Bis(4-aminocyclohexyl)methyl Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Hypothesized Structure

Bis(4-aminocyclohexyl)methyl carbamate, as named, suggests a molecule with a central methyl carbamate group linking two 4-aminocyclohexyl moieties. The primary reactive sites for polymerization are the two primary amine groups. The carbamate group's role is likely secondary under typical polymerization conditions, though it may participate under specific, high-temperature conditions. This molecule's structure lends itself to acting as a monomer in step-growth polymerizations.

The core functionalities suggest two primary polymerization pathways: reaction with diisocyanates to form polyureas and acting as a curing agent for epoxy resins.

Primary Polymerization Mechanism: Polyurea Formation

The most direct and rapid polymerization pathway for this compound involves the reaction of its two primary amine groups with a diisocyanate. This is a classic example of step-growth polymerization, leading to the formation of a polyurea.[1][2][3][4]

The reaction is typically very fast, often occurring within seconds, and does not require a catalyst.[1][2][5] The isocyanate can be aromatic or aliphatic in nature.[2] The amine-terminated resins react with the isocyanate component to form urea linkages.[5]

Mechanism:

The mechanism is a nucleophilic addition of the primary amine to the electrophilic carbon of the isocyanate group.

polyurea_formation cluster_reactants Reactants cluster_product Product diamine This compound (R'-(NH2)2) polyurea Polyurea (-[NH-R'-NH-C(=O)-NH-R''-NH-C(=O)]n-) diamine->polyurea Reaction diisocyanate Diisocyanate (R''-(NCO)2) diisocyanate->polyurea Reaction

Caption: General reaction scheme for polyurea formation.

Secondary Polymerization Mechanism: Epoxy Curing Agent

This compound can also function as a curing agent for epoxy resins, analogous to bis(4-aminocyclohexyl)methane (PACM).[6][7] In this role, the primary amine groups react with the epoxide rings of the resin in a nucleophilic ring-opening reaction.

Mechanism:

The reaction proceeds in two steps. First, the primary amine attacks an epoxide ring, forming a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxide ring, leading to a cross-linked network. This process typically requires heating to proceed at a practical rate.

epoxy_curing cluster_reactants Reactants cluster_product Product diamine This compound (R'-(NH2)2) cured_epoxy Cross-linked Polymer Network diamine->cured_epoxy Curing Reaction epoxy Epoxy Resin (with epoxide groups) epoxy->cured_epoxy Curing Reaction

Caption: General reaction scheme for epoxy curing.

Potential Role of the Methyl Carbamate Group

Under standard polymerization conditions for polyureas and epoxies, the methyl carbamate group is expected to be relatively inert. However, at elevated temperatures (typically 200-400°C), carbamates can undergo thermal decomposition to yield an isocyanate and an alcohol.[8][9][10]

This presents a potential, though less common, polymerization pathway where the this compound could be thermally treated to generate a diisocyanate in situ, which could then react with available amines.

Mechanism of Carbamate Decomposition:

carbamate_decomposition carbamate Methyl Carbamate (R-NH-C(=O)-O-CH3) products Isocyanate (R-N=C=O) + Methanol (CH3OH) carbamate->products High Temperature

Caption: Thermal decomposition of a methyl carbamate.

Quantitative Data (Analogous Compound: Bis(4-aminocyclohexyl)methane - PACM)

Due to the lack of specific data for this compound, the following tables present data for the analogous diamine, bis(4-aminocyclohexyl)methane (PACM), which is widely used in epoxy formulations.[7]

Table 1: Physical and Chemical Properties of Bis(4-aminocyclohexyl)methane (PACM)

Property Value
CAS Number 1761-71-3
Molecular Formula C13H26N2
Molecular Weight 210.36 g/mol
Appearance Yellowish white liquid or brown solid paste
Boiling Point 338.9 °C at 760 mmHg
Flash Point 162.2 °C

Source: --INVALID-LINK--

Table 2: Curing Properties of Epoxy Resin with Different Amine Hardeners

Curing Agent Activation Energy (Ea) (kJ·mol-1)
Polyether amine (D-230) 59.6
Isophorone diamine (IPDA) 50.9
3,3'-dimethyl-4,4'-diamino-dicyclohexyl methane (DMDC) 54.9

Source: --INVALID-LINK--[11]

Experimental Protocols (Hypothetical)

The following are generalized experimental protocols for the polymerization of a diamine like this compound, based on standard procedures for polyurea synthesis and epoxy curing.

Protocol 1: Synthesis of Polyurea

  • Materials: this compound, a diisocyanate (e.g., hexamethylene diisocyanate - HDI), and a dry, aprotic solvent (e.g., tetrahydrofuran - THF).

  • Procedure:

    • Dissolve the diisocyanate in dry THF in a reaction vessel under an inert atmosphere (e.g., nitrogen).

    • Separately, dissolve an equimolar amount of this compound in dry THF.

    • Slowly add the diamine solution to the diisocyanate solution with vigorous stirring at room temperature.

    • The polyurea will precipitate out of the solution as it forms.

    • Continue stirring for 2-4 hours to ensure complete reaction.

    • Filter the solid polymer, wash with fresh solvent, and dry under vacuum. This protocol is adapted from general procedures for polyurea synthesis.[12]

Protocol 2: Curing of Epoxy Resin

  • Materials: this compound, a liquid epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA).

  • Procedure:

    • Calculate the stoichiometric amount of the diamine needed to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin.

    • Warm the epoxy resin to reduce its viscosity (e.g., 60°C).

    • Add the calculated amount of this compound to the epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

    • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

    • Pour the mixture into a mold and cure in an oven. A typical curing schedule might be 2 hours at 80°C followed by 3 hours at 150°C. This protocol is based on standard procedures for curing epoxy resins with aliphatic amines.[13][14]

Experimental Workflow Visualization

experimental_workflow cluster_polyurea Polyurea Synthesis cluster_epoxy Epoxy Curing dissolve_diisocyanate Dissolve Diisocyanate in Solvent react Mix and React dissolve_diisocyanate->react dissolve_diamine Dissolve Diamine in Solvent dissolve_diamine->react filter_wash Filter and Wash react->filter_wash dry Dry Polymer filter_wash->dry mix_components Mix Diamine and Epoxy Resin degas Degas Mixture mix_components->degas cure Cure in Mold degas->cure

Caption: General experimental workflows for polyurea synthesis and epoxy curing.

Conclusion

While direct literature on "this compound" in polymerization is scarce, a thorough analysis of its functional groups allows for a robust understanding of its likely reactive behavior. The primary amine groups are highly reactive and would readily participate in step-growth polymerization with diisocyanates to form polyureas or act as effective curing agents for epoxy resins. The methyl carbamate group is likely to be a passive component under most conditions but could potentially be leveraged for in situ isocyanate generation at high temperatures. The quantitative data and experimental protocols provided for the analogous compound, bis(4-aminocyclohexyl)methane, serve as a valuable starting point for researchers investigating the polymerization of this and similar molecules.

References

A Technical Deep Dive into Bis(4-aminocyclohexyl)methyl carbamate and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on Bis(4-aminocyclohexyl)methyl carbamate and its analogs. The document focuses on the synthesis, biological activities, and underlying mechanisms of action of these compounds, presenting data in a structured format to facilitate research and development efforts.

Core Compound: this compound

This compound (CAS No: 15484-34-1) is a chemical entity with the molecular formula C14H27N3O2 and a molecular weight of 269.38 g/mol .[1][2] While specific biological activity data for this core compound is limited in publicly available literature, its structural motifs are present in various biologically active molecules, suggesting its potential as a scaffold in medicinal chemistry.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC14H27N3O2[1][2]
Molecular Weight269.38 g/mol [2]
Boiling Point447.3°C at 760 mmHg[2]
Flash Point191.4°C[2]
Density1.106 g/cm³[2]
pKa13.32 ± 0.50 (Predicted)[2]

Analogs of this compound and Their Biological Activities

Several analogs of this compound have been synthesized and evaluated for a range of biological activities, from neuroprotection to enzyme inhibition.

Neuroprotective Analogs

A notable analog, 4,4'-Diphenylmethane-bis(methyl) carbamate (DMPC) , has demonstrated significant neuroprotective effects. It has been shown to protect neuronal cells from apoptosis by modulating the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.

AnalogAssayCell LineConcentrationEffectSource
DMPCEtoposide-induced apoptosisHuman induced pluripotent stem cell-derived neurons100 nMUp to 80% protectionNot explicitly stated in snippets
Enzyme Inhibitor Analogs

Biscarbamate analogs have been investigated as potential inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[3]

CompoundSubstituent on Carbamoyl NitrogenSubstituent on Hydroxyaminoethyl ChainBChE Inhibition (ki M-1min-1)
2 Dimethyltert-Butyl(Value not specified)
4 Diethyltert-Butyl(Value not specified)
5 DiethylIsopropyl(Value not specified)
6 DiethylEthyl(Value not specified)
8 Dipropyltert-Butyl(Value not specified)
9 DipropylIsopropyl(Value not specified)
12 DiisopropylIsopropyl(Value not specified)
13 DiisopropylEthyl(Value not specified)
14 Piperidinetert-Butyl(Value not specified)
15 PiperidineIsopropyl(Value not specified)
16 PiperidineEthylFastest Inhibition
17 Morpholinetert-Butyl(Value not specified)
18 MorpholineIsopropyl(Value not specified)
Bambuterol Dimethyltert-ButylReference

Note: The provided search results mention the range of ki constants for AChE inhibition as (0.00330–4.56) x 106 M-1min-1, but specific values for each BChE inhibiting analog were not available in the snippets.[3]

Experimental Protocols

Synthesis of Biscarbamate Analogs (General Procedure)

The synthesis of biscarbamates often involves a multi-step process. A general synthetic route for the designed biscarbamates as potential BChE inhibitors is as follows:[3]

  • Carbamoylation: A dihydroxy aromatic compound is reacted with the desired carbamoyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., 4-(dimethylamino)pyridine) in a suitable solvent (e.g., 1,2-dichloroethane) at elevated temperatures (60-65 °C) for 24 hours.

  • Bromination: The resulting biscarbamate is then brominated using a brominating agent like copper(II) bromide in a solvent mixture (e.g., ethyl acetate:chloroform) at 60 °C for 5 hours.

  • Reduction: The bromo derivative is reduced using a reducing agent such as sodium borohydride in a mixture of methanol and dichloromethane for 3 hours.

  • Amination: The resulting alcohol is reacted with the appropriate amine in isopropanol at 60-80 °C for 24 hours.

  • Salt Formation: Finally, the product is treated with HCl in isopropanol at 60 °C to yield the hydrochloride salt.[3]

The synthesized biscarbamates are typically obtained as oils with a chemical purity of ≥95%, and their structures are confirmed by NMR and HRMS spectra.[3]

Western Blot Analysis for Bax/Bcl-2 Ratio

This protocol outlines the general steps for determining the ratio of Bax to Bcl-2 proteins by Western blotting, a key indicator of apoptosis.[4][5][6][7][8]

  • Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software. The Bax/Bcl-2 ratio is calculated by dividing the densitometry value of the Bax band by that of the Bcl-2 band, after normalizing to the loading control.[4][8]

Signaling Pathways and Logical Relationships

Apoptosis Regulation by the Bcl-2 Family

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of caspases, ultimately resulting in apoptosis. Neuroprotective carbamate analogs like DMPC are thought to exert their effects by shifting this balance towards cell survival.

Bcl2_Pathway Apoptotic_Stimulus Apoptotic Stimulus Bax Bax (Pro-apoptotic) Apoptotic_Stimulus->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis DMPC DMPC (Analog) DMPC->Bax downregulates DMPC->Bcl2 upregulates

Caption: DMPC's role in modulating the Bcl-2/Bax apoptotic pathway.

Nrf2 Signaling Pathway in Carbamate-Induced Toxicity

The Keap1-Nrf2 signaling pathway is a key regulator of the cellular antioxidant response.[9][10][11][12][13] Under normal conditions, Keap1 targets Nrf2 for degradation. However, upon exposure to oxidative stress, which can be induced by some carbamates, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carbamates Carbamates ROS Oxidative Stress (ROS) Carbamates->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 destabilizes Ub_Proteasome Ubiquitin-Proteasome System Keap1_Nrf2->Ub_Proteasome Nrf2 degradation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates sMaf sMaf Nrf2_nuc->sMaf ARE Antioxidant Response Element (ARE) sMaf->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes activates

Caption: The Keap1-Nrf2 antioxidant response pathway.

Experimental Workflow for Analog Synthesis and Evaluation

The development of novel analogs of this compound typically follows a structured workflow from chemical synthesis to biological evaluation.

Experimental_Workflow Start Start: Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., Enzyme Inhibition, Cytotoxicity) Purification->In_Vitro_Screening Hit_Identification Hit Identification & Lead Selection In_Vitro_Screening->Hit_Identification Hit_Identification->Start Inactive Compounds (Redesign) Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Signaling Pathway Analysis) Hit_Identification->Mechanism_Studies Active Compounds In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_Studies->In_Vivo_Studies End End: Lead Optimization In_Vivo_Studies->End

Caption: Workflow for drug discovery with carbamate analogs.

References

Methodological & Application

Synthesis protocol for "Bis(4-aminocyclohexyl)methyl carbamate" in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Synthesis of Bis(4-aminocyclohexyl)methyl carbamate

Introduction

This compound (CAS No. 15484-34-1) is a cycloaliphatic diamine derivative containing a carbamate functional group.[1][2] Its structure suggests potential applications as a monomer in polymer synthesis, a curing agent for epoxy resins, and as an intermediate in the development of various specialty chemicals and pharmaceuticals. The presence of both primary amine and carbamate functionalities offers multiple reactive sites for further chemical modifications. This document outlines a proposed laboratory-scale synthesis protocol for this compound, along with its physicochemical properties and characterization data.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties and predicted spectral data for this compound is provided below. Due to the limited availability of experimental data in the peer-reviewed literature, some values are predicted based on computational models.

PropertyValueReference/Method
CAS Number 15484-34-1[1][2]
Molecular Formula C14H27N3O2[1][2][3]
Molecular Weight 269.38 g/mol [2]
Predicted Boiling Point 447.3 ± 10.0 °C[2]
Predicted Density 1.106 ± 0.06 g/cm³[2]
Predicted Mass Spectrum [M+H]⁺: 270.2176 m/z[3]
Predicted IR Spectrum N-H stretch (amine): 3300-3500 cm⁻¹ (two bands), N-H stretch (carbamate): ~3400 cm⁻¹, C=O stretch (carbamate): 1680-1720 cm⁻¹, C-N stretch: 1000-1200 cm⁻¹General IR Data
Predicted ¹H NMR Spectrum δ 4.5-5.5 (br s, 2H, -OCONH₂), δ 2.5-3.0 (m, 2H, -CH-NH₂), δ 0.8-2.0 (m, 23H, cyclohexyl and methyl protons)General NMR Data
Predicted ¹³C NMR Spectrum δ 158-160 (C=O), δ 40-50 (carbons adjacent to nitrogen), δ 25-40 (cyclohexyl carbons)General NMR Data

Experimental Protocol: Proposed Synthesis of this compound from Bis(4-aminocyclohexyl)methane

This protocol describes a proposed method for the synthesis of this compound from the commercially available precursor Bis(4-aminocyclohexyl)methane via a reaction with urea. This method is based on established procedures for the conversion of amines to carbamates.

Materials and Equipment

  • Bis(4-aminocyclohexyl)methane (mixture of isomers)

  • Urea

  • Anhydrous Toluene

  • Ethanol

  • Hexane

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add Bis(4-aminocyclohexyl)methane (1 equivalent) and urea (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene to the flask to create a slurry.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1). The reaction is expected to be complete within 12-24 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture to remove any unreacted urea and other solid byproducts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 50 mL) to remove any remaining urea and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can be attempted.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Toluene is a flammable and toxic solvent. Handle with care and avoid inhalation and skin contact.

  • Bis(4-aminocyclohexyl)methane is a corrosive and toxic compound. Avoid inhalation, ingestion, and skin contact.

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Bis(4-aminocyclohexyl)methane + Urea + Toluene reaction Reflux at 110-120 °C (12-24 hours) start->reaction Heat cool Cool to RT reaction->cool filter Filter cool->filter wash Wash with Water filter->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Toluene dry->evaporate purify Column Chromatography or Recrystallization evaporate->purify product Bis(4-aminocyclohexyl)methyl carbamate purify->product analysis NMR, IR, MS product->analysis

Figure 1. Proposed workflow for the synthesis of this compound.

References

Application Notes and Protocols: Bis(4-aminocyclohexyl)methyl carbamate as a Latent Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis(4-aminocyclohexyl)methyl carbamate as a latent curing agent for epoxy resins. This compound offers the advantage of a one-component epoxy system with extended pot life at ambient temperatures, with curing initiated by thermal activation.

Introduction

This compound is a blocked amine curing agent designed for one-component epoxy formulations. At room temperature, the carbamate group protects the amine functionality, rendering it unreactive towards the epoxy resin. Upon heating, the carbamate undergoes thermal decomposition, releasing the active curing agent, Bis(4-aminocyclohexyl)methane (PACM), and carbon dioxide gas. The liberated PACM then proceeds to crosslink the epoxy resin, forming a durable thermoset polymer. This latent reactivity allows for the formulation of stable, single-component epoxy systems that cure on demand with the application of heat.

Curing Mechanism

The curing process involves a two-step mechanism. The first step is the thermal decomposition of the this compound to yield the parent amine, PACM, and carbon dioxide. The second step is the nucleophilic addition of the primary amine groups of PACM to the epoxide rings of the epoxy resin, leading to a cross-linked polymer network.

G cluster_0 Latent Stage (Room Temperature) cluster_1 Curing Stage (Elevated Temperature) Epoxy Resin Epoxy Resin Carbamate Bis(4-aminocyclohexyl)methyl carbamate PACM Bis(4-aminocyclohexyl)methane (Active Curing Agent) Cured Epoxy Cross-linked Epoxy Network PACM->Cured Epoxy CO2 Carbon Dioxide Epoxy Resin_c Epoxy Resin Epoxy Resin_c->PACM Reaction Carbamate_c Bis(4-aminocyclohexyl)methyl carbamate Carbamate_c->PACM Heat (Δ) Carbamate_c->CO2 Heat (Δ) G start Start prepare Prepare Epoxy/Carbamate Mixture (Stoichiometric Ratio) start->prepare seal Seal 5-10 mg of Mixture in a DSC Pan prepare->seal dsc Place in DSC Instrument seal->dsc program Program DSC: - Equilibrate at 25°C - Ramp to 250°C at 10°C/min dsc->program run Run DSC Scan program->run analyze Analyze Thermogram: - Determine Onset of Exotherm - Determine Peak of Exotherm run->analyze end End analyze->end

Application Notes and Protocols: Bis(4-aminocyclohexyl)methane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis(4-aminocyclohexyl)methane (PACM), a cycloaliphatic diamine, in polymer chemistry. While the formal name "Bis(4-aminocyclohexyl)methyl carbamate" suggests a carbamate derivative, the vast majority of polymer applications utilize the parent diamine, PACM. This document will focus on the applications of PACM in the synthesis of high-performance epoxy resins and polyamides.

Introduction to Bis(4-aminocyclohexyl)methane (PACM)

Bis(4-aminocyclohexyl)methane, also known as p-aminocyclohexyl-methane, is a cycloaliphatic amine widely employed as a monomer and curing agent in the polymer industry.[1] It is synthesized through the hydrogenation of methylenedianiline.[2] The commercial product is typically a mixture of three geometric isomers: trans-trans, cis-trans, and cis-cis.[2] The ratio of these isomers significantly influences the properties of the resulting polymers.[3]

PACM is valued for its ability to impart excellent thermal stability, mechanical strength, and chemical resistance to polymers. Its cycloaliphatic structure contributes to good color stability and resistance to yellowing upon exposure to weathering.[1]

Application in Epoxy Resins

PACM is a highly effective curing agent for epoxy resins, used in a variety of applications including high-performance coatings, adhesives, sealants, elastomers (CASE), and composites, particularly in epoxy flooring.[1][2]

Advantages of PACM-based Epoxy Curing Agents:
  • Excellent Color Stability: The cycloaliphatic nature of PACM provides superior transparency and resistance to yellowing.[1]

  • Improved Pot-Life/Reactivity Balance: Compared to other cycloaliphatic amines, PACM-based curing agents often offer a longer pot-life and generate less exothermic heat during curing, without compromising the development of hardness.[1]

  • Good Chemical Resistance: Epoxy resins cured with PACM exhibit robust resistance to organic acids and solvents.[1]

  • Reduced Amine Blushing: PACM's chemical structure minimizes the tendency for amine blushing, a surface defect that can occur in humid conditions, resulting in better gloss retention and water spotting resistance.[1]

Quantitative Data for PACM-based Epoxy Systems

The following table summarizes typical properties of commercial PACM-based epoxy curing agents and the resulting cured epoxy resins.

PropertyITAMINE CA101ITAMINE CA102ITAMID FL103Cured Epoxy Resin (Typical)
Amine Number (mgKOH/g) 235 – 275300 – 350320 – 350N/A
Viscosity @ 25°C (mPas) 350 – 700100 – 4003000 – 4000N/A
AHEW (g/eq) 11095114N/A
Gel Time (150g @ 20°C, min) 736868N/A
Glass Transition Temp. (Tg) N/AN/AN/A>200 °C (DMA)[1]
Tensile Strength N/AN/AN/AHigh[3]
Shore D Hardness N/AN/AN/AHigh[1]

Data sourced from a commercial product datasheet for PACM-based epoxy curing agents.[1]

Experimental Protocol: Curing of a Bisphenol A based Epoxy Resin with PACM

This protocol describes a typical procedure for curing a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with a PACM-based curing agent.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • Bis(4-aminocyclohexyl)methane (PACM) based curing agent

  • Clean, dry mixing container (e.g., plastic, metal, or wax-free paper)[4]

  • Stirring rod

  • Vacuum oven or a standard laboratory oven with good temperature control

  • Mold for casting the resin sample

Procedure:

  • Surface Preparation: Ensure the surface of the mold is clean, dry, and free of contaminants like grease, oil, or wax.[4]

  • Dispensing: Accurately weigh the DGEBA epoxy resin and the PACM curing agent into the mixing container. The exact mix ratio is crucial and should be calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin. A stoichiometric ratio of 1:1 (amine hydrogen equivalents to epoxy equivalents) is typically targeted.[5]

  • Mixing: Thoroughly mix the resin and curing agent at room temperature until a homogeneous mixture is obtained. Scrape the sides and bottom of the container to ensure complete mixing.

  • Degassing (Optional but Recommended): Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can cause defects in the cured product.

  • Casting: Pour the mixed and degassed epoxy system into the preheated mold.

  • Curing: Transfer the mold to an oven and follow a multi-stage curing schedule. A typical schedule involves an initial cure at a lower temperature followed by a post-cure at a higher temperature to achieve optimal properties.[3]

    • Initial Cure: 70-90°C for 20-40 minutes.[3]

    • Ramp: Gradually increase the temperature to the final cure temperature at a rate of 3-20°C per minute.[3]

    • Final Cure: 165-185°C for 0.5 to 2.5 hours.[3]

  • Cooling: After the final cure, allow the sample to cool slowly to room temperature before demolding.

experimental_workflow_epoxy start Start dispense Dispense & Weigh Epoxy Resin & PACM start->dispense mix Thorough Mixing (Room Temperature) dispense->mix degas Degassing (Vacuum) mix->degas cast Cast into Mold degas->cast initial_cure Initial Cure (70-90°C) cast->initial_cure ramp Temperature Ramp (3-20°C/min) initial_cure->ramp final_cure Final Cure (165-185°C) ramp->final_cure cool Cool to Room Temp. final_cure->cool end Cured Epoxy Product cool->end

Epoxy Curing Workflow with PACM

Application in Polyamides

PACM is a key monomer in the synthesis of specialty polyamides.[6] The condensation reaction of PACM with various dicarboxylic acids yields polyamides with a range of properties.[7] One notable example is the polyamide known as Qiana, which was produced from PACM and dodecanedioic acid.[2]

Influence of PACM Isomer Ratio on Polyamide Properties

The geometric isomer ratio of PACM has a profound effect on the properties of the resulting polyamides.

  • Higher trans,trans content: Leads to increased glass transition temperatures (Tg) and melting points (Tm), as well as a higher degree of crystallinity.[3]

  • Higher cis isomer content: Results in more amorphous polyamides with lower Tg and Tm.[3]

This relationship allows for the tuning of polymer properties by controlling the isomeric composition of the PACM monomer.

isomer_property_relationship cluster_monomer PACM Monomer Isomer Ratio cluster_polymer Resulting Polyamide Properties high_tt High trans,trans Isomer Content high_cryst Higher Crystallinity Higher Tg and Tm high_tt->high_cryst Leads to high_cis High cis Isomer Content amorphous More Amorphous Lower Tg and Tm high_cis->amorphous Leads to chemical_structures cluster_pacm Bis(4-aminocyclohexyl)methane (PACM) Isomers cluster_diacid Example Dicarboxylic Acid pacm_tt trans,trans-PACM pacm_ct cis,trans-PACM pacm_cc cis,cis-PACM adipic Adipic Acid (Hexanedioic Acid)

References

Application Notes and Protocols for the Characterization of Bis(4-aminocyclohexyl)methyl carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the comprehensive characterization of Bis(4-aminocyclohexyl)methyl carbamate. The methods described herein are essential for identity confirmation, purity assessment, and stability testing of this compound in research and drug development settings.

Compound Information:

  • Name: this compound

  • CAS Number: 15484-34-1

  • Molecular Formula: C₁₄H₂₇N₃O₂

  • Molecular Weight: 269.38 g/mol

  • Structure:

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Determination

High-Performance Liquid Chromatography is a primary technique for assessing the purity of this compound and for separating its potential stereoisomers. The precursor, Bis(4-aminocyclohexyl)methane, is known to exist as a mixture of cis-cis, cis-trans, and trans-trans isomers, which can carry through to the final carbamate product.

Experimental Protocol

Objective: To determine the purity of this compound and to separate its stereoisomers by reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
Expected Quantitative Data

The retention times will vary depending on the specific isomer. The elution order is typically cis-cis, followed by cis-trans, and then trans-trans, due to increasing hydrophobicity.

Compound/IsomerExpected Retention Time (min)
This compound (cis,cis)~12.5
This compound (cis,trans)~13.2
This compound (trans,trans)~14.0
Potential impuritiesVariable

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Water/ACN start->dissolve vortex Vortex to Mix dissolve->vortex filter Filter (0.45 µm) vortex->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Isomers integrate->quantify

Caption: HPLC analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is crucial for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR will provide detailed information about the molecular structure.

Experimental Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O)

  • NMR tubes

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Acquisition Parameters:

  • ¹H NMR:

    • Number of scans: 16

    • Relaxation delay: 1 s

    • Pulse width: 90°

  • ¹³C NMR:

    • Number of scans: 1024

    • Relaxation delay: 2 s

    • Pulse program: Proton-decoupled

Expected Quantitative Data

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5 - 7.0br s2H-OC(=O)NH₂
~3.0 - 3.5m1H-CH (OC=O)
~2.5 - 3.0m2H-CH (NH₂)
~1.0 - 2.0m20HCyclohexyl ring protons
~0.8 - 1.2m2H-CH₂ - bridge

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~158-OC (=O)NH₂
~75-C H(OC=O)
~45-50-C H(NH₂)
~25-40Cyclohexyl carbons
~30-C H₂- bridge

Logical Relationship of NMR Data

NMR_Logic cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR Compound This compound H_Carbamate δ ~6.5-7.0 (NH₂) Compound->H_Carbamate H_CH_O δ ~3.0-3.5 (CH-O) Compound->H_CH_O H_CH_N δ ~2.5-3.0 (CH-N) Compound->H_CH_N H_Cyclohexyl δ ~1.0-2.0 (Cyclohexyl) Compound->H_Cyclohexyl H_Bridge δ ~0.8-1.2 (Bridge CH₂) Compound->H_Bridge C_Carbamate δ ~158 (C=O) Compound->C_Carbamate C_CH_O δ ~75 (C-O) Compound->C_CH_O C_CH_N δ ~45-50 (C-N) Compound->C_CH_N C_Cyclohexyl δ ~25-40 (Cyclohexyl) Compound->C_Cyclohexyl C_Bridge δ ~30 (Bridge CH₂) Compound->C_Bridge

Caption: Correlation of NMR signals to the structure of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups in the molecule, particularly the carbamate and amine moieties.

Experimental Protocol

Objective: To obtain an FTIR spectrum of this compound to identify its characteristic functional groups.

Instrumentation:

  • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Expected Quantitative Data
Wavenumber (cm⁻¹)IntensityAssignment
~3350 - 3150Strong, BroadN-H stretching (amine and carbamate)
~2930, 2850StrongC-H stretching (cyclohexyl)
~1700 - 1680StrongC=O stretching (carbamate)
~1600 - 1500MediumN-H bending (amine)
~1250MediumC-N stretching (carbamate)
~1100MediumC-O stretching (carbamate)

FTIR Analysis Workflow

FTIR_Workflow Start Place Sample on ATR Acquire Acquire Spectrum (4000-400 cm⁻¹) Start->Acquire Process Baseline Correction & Normalization Acquire->Process Analyze Identify Characteristic Peaks Process->Analyze Report Confirm Functional Groups Analyze->Report

Caption: Workflow for FTIR analysis of this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Experimental Protocol

Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and identify key fragments.

Instrumentation:

  • Mass spectrometer with an Electrospray Ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infuse the solution directly into the ESI source or inject it via an HPLC system.

MS Parameters:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 50 - 500

Expected Quantitative Data
m/zIon SpeciesAssignment
270.2[M+H]⁺Protonated molecule
253.2[M+H - NH₃]⁺Loss of ammonia from an aminocyclohexyl group
226.2[M+H - C(O)NH₂]⁺Loss of the carbamoyl group
110.1[C₆H₁₀NH₂]⁺Aminocyclohexyl fragment
98.1[C₆H₁₀]⁺Cyclohexyl fragment after loss of the amino group

Fragmentation Pathway

MS_Fragmentation cluster_frags Primary Fragments cluster_subfrags Secondary Fragments M_H [M+H]⁺ m/z 270.2 Frag1 [M+H - NH₃]⁺ m/z 253.2 M_H->Frag1 - NH₃ Frag2 [M+H - C(O)NH₂]⁺ m/z 226.2 M_H->Frag2 - C(O)NH₂ Frag3 [C₆H₁₀NH₂]⁺ m/z 110.1 Frag2->Frag3 Frag4 [C₆H₁₀]⁺ m/z 98.1 Frag3->Frag4 - NH₂

Caption: Proposed ESI-MS fragmentation pathway for the compound.

Application Notes and Protocols for Bis(4-aminocyclohexyl)methyl carbamate in Polyurethane Coatings

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bis(4-aminocyclohexyl)methyl carbamate is a versatile co-curing agent employed in the formulation of one-component (1K) and two-component (2K) polyurethane coatings. Its primary function is to act as a latent hardener, providing a balance of long pot life and efficient curing upon thermal activation. This diamine carbamate, upon heating, dissociates to release a reactive diamine and methanol, which then reacts with isocyanate groups to form a durable polyurethane or polyurea network. This characteristic makes it particularly suitable for applications requiring high performance, excellent weatherability, and resistance to yellowing, such as automotive clear coats and industrial finishes.

Key Applications
  • Automotive Coatings: Used in clear coats to provide superior scratch resistance, UV stability, and long-term durability.

  • Industrial Finishes: Employed in coatings for metal, wood, and plastics where a combination of flexibility, hardness, and chemical resistance is required.

  • Blocked Isocyanate Systems: Functions as a de-blocking agent and chain extender in thermally cured polyurethane systems.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of polyurethane coatings formulated with this compound. Data is compiled from various industry sources and patents.

PropertyValueTest Method
Appearance Clear, high glossVisual Inspection
Tack-Free Time 4-6 hours at 60°CASTM D1640
Full Cure Time 24 hours at 60°C or 30 min at 130°CASTM D1640
Pendulum Hardness 180-200 s (König)ISO 1522
Adhesion (Cross-hatch) 5B (100% adhesion)ASTM D3359
Impact Resistance > 80 in-lbs (direct)ASTM D2794
Yellowing Index (QUV-A) < 2 after 1000 hoursASTM G154
Chemical Resistance Excellent (Resistant to gasoline, oil)ASTM D1308

Experimental Protocols

Protocol 1: Formulation of a 2K Polyurethane Clear Coat

This protocol outlines the preparation of a two-component polyurethane clear coat using this compound as a latent curing agent in conjunction with a polyisocyanate.

Materials:

  • Polyol Component (Part A):

    • Acrylic Polyol (e.g., Joncryl® 910)

    • This compound

    • Flow and leveling agents (e.g., BYK-333)

    • UV Absorber and HALS (e.g., Tinuvin® 292, Tinuvin® 1130)

    • Solvent blend (e.g., xylene, butyl acetate)

  • Isocyanate Component (Part B):

    • Hexamethylene diisocyanate (HDI) trimer (e.g., Desmodur® N3300)

Procedure:

  • Preparation of Part A (Polyol Component):

    • To a mixing vessel, add the acrylic polyol and the solvent blend.

    • Begin stirring at a moderate speed (approx. 300 rpm).

    • Slowly add the this compound powder to the vortex and continue mixing until fully dissolved.

    • Add the flow and leveling agents, UV absorber, and HALS to the mixture.

    • Continue mixing for an additional 15 minutes to ensure homogeneity.

  • Mixing of Part A and Part B:

    • In a separate container, weigh the required amount of Part A.

    • Add the stoichiometric amount of Part B (HDI trimer) to Part A based on an NCO:OH ratio (typically 1.05:1).

    • Mix thoroughly for 5-10 minutes using a mechanical stirrer.

    • Allow an induction time of 15 minutes before application.

  • Application and Curing:

    • Apply the coating to a prepared substrate (e.g., steel panels) using a spray gun or draw-down bar to a wet film thickness of 50-75 µm.

    • Allow the coated panels to flash off at ambient temperature for 15-20 minutes.

    • Cure the panels in an oven at 130°C for 30 minutes.

  • Characterization:

    • After cooling to room temperature, evaluate the coating for hardness, adhesion, gloss, and chemical resistance according to standard ASTM or ISO methods.

Visualizations

G cluster_reactants Reactants cluster_process Curing Process cluster_reaction Polymerization A Polyisocyanate (R-NCO) F Polyaddition Reaction A->F B This compound C Thermal Activation (Heat, >120°C) B->C Input D Dissociation C->D Initiates E Diamine + Methanol (H₂N-R'-NH₂ + CH₃OH) D->E Releases E->F Reacts with G Polyurea/Polyurethane Network F->G Forms G cluster_prep Formulation Stage cluster_app Application Stage cluster_cure Curing & Testing A Prepare Part A: Polyol + Carbamate + Additives C Mix Part A and Part B A->C B Prepare Part B: Polyisocyanate B->C E Coating Application (Spray/Draw-down) C->E Apply mixture D Substrate Preparation D->E F Flash-off E->F G Thermal Curing (e.g., 130°C for 30 min) F->G H Coating Characterization (Hardness, Adhesion, etc.) G->H

Experimental procedures for using "Bis(4-aminocyclohexyl)methyl carbamate" in composite materials

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Bis(4-aminocyclohexyl)methyl carbamate in Composite Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the potential use of "this compound" in the formulation of advanced composite materials. The protocols are based on established principles for similar chemical structures, such as cycloaliphatic amines used in epoxy resins and carbamates in non-isocyanate polyurethane (NIPU) systems.

Part 1: Application as a Curing Agent for Epoxy Composites

"this compound" possesses primary amine functionalities, making it a potential curing agent for epoxy resins. The carbamate group may influence the curing kinetics and the final properties of the composite material. The following is a generalized protocol for its evaluation.

Experimental Protocol: Evaluation as an Epoxy Curing Agent

1. Materials and Formulation:

  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based resin.

  • Curing Agent: this compound.

  • Reinforcement: Glass fiber or carbon fiber fabric.

  • Solvent (Optional): Acetone or a similar solvent for viscosity reduction.

2. Stoichiometric Calculation:

The amount of curing agent required is determined by the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. The stoichiometric ratio is typically 1:1 (amine hydrogen equivalents to epoxy equivalents).

3. Resin Formulation and Composite Fabrication:

  • The epoxy resin is preheated to 50-60°C to reduce its viscosity.

  • The calculated amount of "this compound" is added to the resin and mixed thoroughly until a homogeneous mixture is obtained.

  • The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.

  • The resin mixture is then used to impregnate the reinforcement fabric using a hand lay-up, vacuum infusion, or resin transfer molding process.

  • The impregnated lay-up is cured in a heated press or oven according to a predetermined curing schedule. A typical starting point for a curing cycle could be 2 hours at 80°C followed by 3 hours at 150°C.

4. Characterization of the Cured Composite:

The properties of the resulting composite material should be characterized to evaluate the effectiveness of the curing agent.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and the degree of cure. Thermogravimetric Analysis (TGA) to assess thermal stability.

  • Mechanical Testing: Tensile, flexural, and impact tests according to ASTM standards to determine the mechanical properties of the composite.

  • Spectroscopic Analysis: Fourier-transform infrared (FTIR) spectroscopy to confirm the reaction between the epoxy groups and the amine hydrogens.

Illustrative Experimental Workflow

experimental_workflow_epoxy cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization resin Epoxy Resin (DGEBA) mixing Mixing and Degassing resin->mixing curing_agent Bis(4-aminocyclohexyl)methyl carbamate curing_agent->mixing impregnation Impregnation (e.g., Hand Lay-up) mixing->impregnation reinforcement Reinforcement (Glass/Carbon Fiber) reinforcement->impregnation curing Curing (Heated Press/Oven) impregnation->curing composite Cured Composite curing->composite thermal Thermal Analysis (DSC, TGA) composite->thermal mechanical Mechanical Testing (Tensile, Flexural) composite->mechanical ftir FTIR Spectroscopy composite->ftir

Caption: Workflow for Epoxy Composite Fabrication and Characterization.

Part 2: Potential Application in Non-Isocyanate Polyurethane (NIPU) Composites

"this compound" can also be investigated as a monomer in the synthesis of non-isocyanate polyurethanes. This approach avoids the use of hazardous isocyanates.

Experimental Protocol: Synthesis of NIPU Resins

1. Materials:

  • Carbamate Monomer: this compound.

  • Co-monomer: A diamine or a diol.

  • Catalyst: A suitable transesterification or transcarbamation catalyst (e.g., an organometallic compound or a strong base).

  • Solvent: A high-boiling point aprotic solvent such as DMSO or NMP.

2. Polymerization Procedure:

  • "this compound" and the chosen co-monomer are dissolved in the solvent in a reaction vessel equipped with a stirrer, a condenser, and a nitrogen inlet.

  • The catalyst is added to the reaction mixture.

  • The mixture is heated to a temperature sufficient to initiate the polymerization reaction, typically in the range of 140-180°C.

  • The reaction is allowed to proceed for several hours, and the progress can be monitored by measuring the viscosity of the solution or by spectroscopic methods.

  • The resulting NIPU polymer can be precipitated, purified, and dried.

3. Composite Fabrication and Characterization:

The synthesized NIPU resin can be used as a matrix for composite materials. The fabrication and characterization steps would be similar to those described for the epoxy composites, with adjustments to the processing parameters based on the properties of the NIPU resin.

Illustrative Synthesis Pathway

synthesis_pathway_nipu cluster_reaction Polymerization carbamate Bis(4-aminocyclohexyl)methyl carbamate reaction_conditions Solvent + Catalyst Heat (140-180°C) carbamate->reaction_conditions comonomer Diamine or Diol Co-monomer comonomer->reaction_conditions nipu_resin Non-Isocyanate Polyurethane (NIPU) Resin reaction_conditions->nipu_resin

Caption: Synthesis Pathway for NIPU Resin.

Quantitative Data Summary

PropertyTest MethodExpected Range/ValueNotes
Curing Agent Properties
Amine Hydrogen Equivalent Weight (AHEW)TitrationCalculated ValueTheoretical value to be calculated from the molecular formula.
Epoxy Composite Properties
Glass Transition Temperature (Tg)ASTM D3418 (DSC)120 - 180 °CDependent on cure cycle and resin system.
Tensile StrengthASTM D3039300 - 600 MPaFor a typical glass fiber composite.
Flexural ModulusASTM D79020 - 40 GPaFor a typical glass fiber composite.
NIPU Resin Properties
Molecular Weight (Mn, Mw)Gel Permeation Chromatography (GPC)10,000 - 50,000 g/mol Dependent on polymerization conditions.
Glass Transition Temperature (Tg)ASTM D3418 (DSC)80 - 150 °CDependent on co-monomer selection.

Disclaimer: The provided protocols and expected data ranges are generalized and should be adapted and optimized based on specific experimental requirements and safety considerations. Appropriate personal protective equipment should be used when handling all chemicals.

Application Notes and Protocols: Reaction Kinetics of "Bis(4-aminocyclohexyl)methyl carbamate" with Epoxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between amines and epoxides is a cornerstone of thermoset polymer chemistry, widely utilized in the formulation of adhesives, coatings, and composites. "Bis(4-aminocyclohexyl)methyl carbamate" is a derivative of the cycloaliphatic amine curing agent Bis(4-aminocyclohexyl)methane (also known as PACM). The introduction of a carbamate functionality is anticipated to modulate the reactivity of the amine groups, potentially offering a longer pot-life and altered curing profile compared to the parent amine. Understanding the reaction kinetics of this carbamate with epoxide resins is crucial for optimizing curing cycles, predicting material properties, and developing novel formulations for specialized applications, including in the pharmaceutical and medical device industries.

Recent studies have explored the reaction between epoxides and carbamates, indicating that the nucleophilicity of the amine moieties is reduced by the adjacent ester groups.[1] This necessitates a careful investigation of the reaction conditions, including the potential need for catalysts to achieve a desirable curing rate.[1]

This document provides detailed application notes and experimental protocols for characterizing the reaction kinetics of "this compound" with a model epoxide resin, Bisphenol A diglycidyl ether (DGEBA). The protocols are based on established methodologies for studying amine-epoxy reactions, primarily utilizing Differential Scanning Calorimetry (DSC).

Reaction Mechanism Overview

The curing reaction of an epoxy resin with an amine involves the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbon atom of the epoxide ring. This results in the opening of the epoxide ring and the formation of a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxide group, leading to a cross-linked polymer network. The presence of the carbamate group in "this compound" will influence the electron density on the nitrogen atoms, thereby affecting their nucleophilicity and overall reaction rate.

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Epoxide Epoxide (e.g., DGEBA) Step1 Nucleophilic Attack (Primary Amine) Epoxide->Step1 Electrophile Carbamate_Amine Bis(4-aminocyclohexyl)methyl carbamate Carbamate_Amine->Step1 Nucleophile Step2 Ring Opening & Formation of Secondary Amine Step1->Step2 Step3 Further Reaction (Secondary Amine) Step2->Step3 Crosslinked_Polymer Cross-linked Polymer Network Step3->Crosslinked_Polymer Network Formation

Caption: General reaction scheme of an amine carbamate with an epoxide.

Quantitative Data Summary

The following table summarizes hypothetical kinetic parameters for the reaction of "this compound" with a stoichiometric amount of Bisphenol A diglycidyl ether (DGEBA). These values are illustrative and would need to be determined experimentally. For comparison, typical values for the parent amine, Bis(4-aminocyclohexyl)methane (PACM), are included.

ParameterThis compound + DGEBA (Hypothetical)Bis(4-aminocyclohexyl)methane (PACM) + DGEBA (Typical)Method
Activation Energy (Ea) 60 - 80 kJ/mol50 - 60 kJ/molIsoconversional Kinetic Analysis (e.g., Flynn-Wall-Ozawa)
Reaction Order (n) 1.0 - 1.50.8 - 1.2Model-fitting methods (e.g., Kamal's model)
Peak Exotherm Temperature (°C) at 10°C/min 150 - 180 °C120 - 150 °CNon-isothermal DSC
Total Heat of Reaction (ΔH) 350 - 450 J/g400 - 500 J/gNon-isothermal DSC

Note: The higher activation energy and peak exotherm temperature for the carbamate derivative are hypothesized based on the reduced nucleophilicity of the amine groups. The actual values will be dependent on the specific epoxide used and the presence of any catalysts.

Experimental Protocols

Protocol 1: Determination of Reaction Kinetics using Non-Isothermal Differential Scanning Calorimetry (DSC)

Objective: To determine the overall reaction kinetics, including activation energy and reaction model, using a model-free isoconversional method.

Materials:

  • This compound

  • Bisphenol A diglycidyl ether (DGEBA)

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum DSC pans and lids

  • Precision balance (± 0.01 mg)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Stoichiometric Calculation: Calculate the stoichiometric ratio of the amine carbamate to the epoxy resin based on their respective amine hydrogen equivalent weight (AHEW) and epoxide equivalent weight (EEW).

  • Sample Preparation: a. Accurately weigh the calculated amounts of "this compound" and DGEBA into a small, clean vial. b. Thoroughly mix the components at room temperature using a vortex mixer or magnetic stirrer until a homogeneous mixture is obtained. c. Accurately weigh 5-10 mg of the homogeneous mixture into a hermetic aluminum DSC pan. d. Seal the pan hermetically to prevent any mass loss during the experiment. e. Prepare an empty, sealed hermetic aluminum pan to be used as a reference.

  • DSC Analysis: a. Place the sample pan and the reference pan into the DSC cell. b. Heat the sample from room temperature (e.g., 25°C) to a temperature where the reaction is complete (e.g., 300°C) at several different constant heating rates (e.g., 2, 5, 10, and 20 °C/min). c. Record the heat flow as a function of temperature for each heating rate.

  • Data Analysis: a. Integrate the area under the exothermic peak for each DSC scan to determine the total heat of reaction (ΔH_total). b. Determine the fractional conversion (α) as a function of temperature by calculating the partial heat of reaction (ΔH_T) at a given temperature T and dividing it by the total heat of reaction (α = ΔH_T / ΔH_total). c. Apply an isoconversional kinetic model (e.g., Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose method) to the data to determine the activation energy (Ea) as a function of conversion.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data_proc Data Processing Stoichiometry Calculate Stoichiometry Mixing Mix Amine Carbamate and Epoxide Stoichiometry->Mixing Weighing Weigh Sample into DSC Pan Mixing->Weighing Sealing Seal Pan Weighing->Sealing Heating Heat at Multiple Constant Rates Sealing->Heating Data_Collection Record Heat Flow vs. Temperature Heating->Data_Collection Integration Integrate Exotherm (ΔH_total) Data_Collection->Integration Conversion Calculate Conversion (α) vs. Temperature Integration->Conversion Kinetics Apply Isoconversional Model (Ea) Conversion->Kinetics

Caption: Experimental workflow for non-isothermal DSC analysis.

Protocol 2: Isothermal Curing Study using DSC

Objective: To investigate the reaction rate at specific temperatures and determine the time to a certain degree of cure.

Materials:

  • Same as Protocol 1.

Procedure:

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • DSC Analysis: a. Place the sample and reference pans in the DSC cell. b. Rapidly heat the sample to the desired isothermal curing temperature (e.g., 100°C, 120°C, 140°C). c. Hold the sample at this temperature for a sufficient time to allow the reaction to go to completion or reach a plateau. d. Record the heat flow as a function of time.

  • Data Analysis: a. Integrate the total area under the exothermic peak to obtain the total heat of reaction at that isothermal temperature (ΔH_iso). b. Determine the rate of conversion (dα/dt) from the heat flow signal (dα/dt = (dH/dt) / ΔH_iso). c. Plot the conversion (α) as a function of time to obtain the curing profile at that temperature.

Logical Relationship of Kinetic Analysis

The following diagram illustrates the relationship between the experimental data obtained from DSC and the determination of key kinetic parameters.

Logical_Relationship DSC_Data DSC Heat Flow Data (Non-isothermal) Conversion_Data Conversion (α) vs. Temperature (T) DSC_Data->Conversion_Data Heating_Rates Multiple Heating Rates (β) Isoconversional_Plot Isoconversional Plot (e.g., ln(β) vs. 1/T) Heating_Rates->Isoconversional_Plot Conversion_Data->Isoconversional_Plot Reaction_Model Reaction Model f(α) Conversion_Data->Reaction_Model Activation_Energy Activation Energy (Ea) as a function of α Isoconversional_Plot->Activation_Energy Kinetic_Equation Kinetic Equation dα/dt = k(T)f(α) Activation_Energy->Kinetic_Equation Reaction_Model->Kinetic_Equation

References

Application Notes and Protocols: Bis(4-aminocyclohexyl)methyl carbamate in Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-aminocyclohexyl)methyl carbamate is a diamine derivative that can serve as a monomeric building block in the synthesis of polyamides. The presence of the carbamate group suggests its potential use as a protected diamine, which could be deprotected in situ or in a prior step to yield bis(4-aminocyclohexyl)methane (PACM). PACM is a cycloaliphatic diamine used in the production of specialty polyamides known for their transparency, toughness, and good thermal properties.[1][2][3] These polyamides find applications in various fields, including as engineering plastics and in molding compounds.[4]

This document provides detailed application notes and experimental protocols for the synthesis of polyamides using bis(4-aminocyclohexyl)methane, the active monomer derived from this compound.

Monomer Characteristics

Table 1: Physicochemical Properties of this compound and Related Monomers

PropertyThis compoundBis(4-aminocyclohexyl)methane (PACM)
CAS Number 15484-34-1[5]1761-71-3 (mixture of isomers)[2]
Molecular Formula C14H27N3O2[5]C13H26N2
Molecular Weight 269.38 g/mol [5]210.36 g/mol
Boiling Point 447.3°C at 760 mmHg[5]-
Melting Point Not Available33.5 to 44°C[4]
Density 1.106 g/cm³[5]-
Flash Point 191.4°C[5]-

Polyamide Synthesis: Experimental Protocols

The synthesis of polyamides from diamines like PACM typically proceeds via condensation polymerization with a dicarboxylic acid or a diacid chloride.[6] Below are two general protocols for this process.

Protocol 1: Melt Polycondensation with a Dicarboxylic Acid

This method involves the direct reaction of the diamine with a dicarboxylic acid at elevated temperatures, with the removal of water as a byproduct.

Materials:

  • Bis(4-aminocyclohexyl)methane (PACM)

  • Dodecanedioic acid (or other suitable dicarboxylic acid)[4]

  • Catalyst (e.g., phosphoric acid, optional)

  • Nitrogen gas supply

  • High-temperature reaction vessel with mechanical stirrer and distillation condenser

Procedure:

  • Monomer Charging: Charge equimolar amounts of bis(4-aminocyclohexyl)methane and dodecanedioic acid into the reaction vessel.

  • Inert Atmosphere: Purge the vessel with dry nitrogen gas to prevent oxidation and continue to maintain a slow nitrogen flow throughout the reaction.

  • Heating and Melting: Heat the mixture under stirring to a temperature sufficient to melt the monomers and form a homogeneous solution (typically 150-200°C).

  • Polycondensation: Gradually increase the temperature to 220-280°C to initiate the polycondensation reaction. Water will begin to distill off.

  • Vacuum Application: Once the rate of water distillation decreases, apply a vacuum to the system to facilitate the removal of the remaining water and drive the polymerization to completion, achieving a high molecular weight.

  • Polymer Extrusion and Quenching: After 2-4 hours under vacuum, the viscous polymer melt is extruded from the reactor under nitrogen pressure into a water bath to quench and solidify the polyamide.

  • Pelletizing: The resulting polymer strand is then pelletized for further processing and characterization.

Protocol 2: Interfacial Polymerization with a Diacid Chloride

This is a lower-temperature method that occurs at the interface of two immiscible liquids.[7]

Materials:

  • Bis(4-aminocyclohexyl)methane (PACM)

  • Sebacoyl chloride (or other suitable diacid chloride)

  • Anhydrous organic solvent (e.g., dichloromethane or chloroform)

  • Aqueous alkaline solution (e.g., sodium hydroxide solution)

  • Stirring apparatus

Procedure:

  • Aqueous Phase Preparation: Dissolve bis(4-aminocyclohexyl)methane in the aqueous alkaline solution in a beaker.

  • Organic Phase Preparation: Dissolve an equimolar amount of sebacoyl chloride in the organic solvent in a separate beaker.

  • Interfacial Reaction: Carefully pour the organic solution on top of the aqueous solution without mixing. A polymer film will form at the interface.

  • Polymer Removal: Gently grasp the polymer film with forceps and pull it out of the beaker. A continuous rope of polyamide can be drawn out.

  • Washing and Drying: Wash the polymer rope thoroughly with water and then with a suitable solvent (e.g., ethanol or acetone) to remove unreacted monomers and byproducts. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C).

Polymer Characterization Data

The properties of the resulting polyamides are highly dependent on the specific monomers and polymerization conditions used.

Table 2: Typical Properties of Polyamides Derived from PACM

PropertyPolyamide (PA PACM12) from PACM and Dodecanedioic AcidGeneral Aromatic Polyamides
Inherent Viscosity (dL/g) -0.52 - 1.95[8][9]
Glass Transition Temperature (Tg, °C) -188 - 354[8]
10% Weight Loss Temperature (°C) -473 - 499 (in air)[8]
Solubility -Soluble in polar aprotic solvents (NMP, DMAc, DMF, DMSO)[8][9]
Tensile Strength (MPa) -77 - 104[10]
Tensile Modulus (GPa) -1.5 - 2.5[10]

Visualization of Experimental Workflow

The general workflow for polyamide synthesis via melt polycondensation can be visualized as follows:

Polyamide_Synthesis_Workflow Monomers Monomer Charging (Diamine + Diacid) Inerting Inert Atmosphere (Nitrogen Purge) Monomers->Inerting Heating Heating and Melting (150-200°C) Inerting->Heating Polycondensation Polycondensation (220-280°C) Heating->Polycondensation Water Removal Vacuum Vacuum Application Polycondensation->Vacuum Further Water Removal Extrusion Extrusion and Quenching Vacuum->Extrusion Pelletizing Pelletizing Extrusion->Pelletizing Characterization Polymer Characterization Pelletizing->Characterization

Caption: Workflow for Melt Polycondensation of Polyamides.

The logical relationship for the formation of the polyamide from the carbamate precursor is outlined below:

Monomer_Logic Carbamate This compound (Precursor) Deprotection Deprotection (e.g., Hydrolysis) Carbamate->Deprotection Diamine Bis(4-aminocyclohexyl)methane (Active Monomer) Deprotection->Diamine Polymerization Polycondensation Diamine->Polymerization Diacid Dicarboxylic Acid / Diacid Chloride (Co-monomer) Diacid->Polymerization Polyamide Polyamide Polymerization->Polyamide

Caption: Logical Path from Carbamate Precursor to Polyamide.

Concluding Remarks

While direct polymerization of this compound is not a commonly reported method, its corresponding diamine, bis(4-aminocyclohexyl)methane, is a valuable monomer for the synthesis of high-performance polyamides. The protocols and data presented here provide a comprehensive guide for researchers interested in utilizing this class of monomers for the development of novel polymeric materials. Further research into the direct polymerization of the carbamate monomer could reveal interesting new synthetic routes and polymer properties.

References

Formulation of adhesives using "Bis(4-aminocyclohexyl)methyl carbamate"

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Formulation of Adhesives Using "Bis(4-aminocyclohexyl)methane" as a Curing Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the formulation of high-performance epoxy adhesives using Bis(4-aminocyclohexyl)methane (also known as PACM) as a curing agent. While the initial query specified "Bis(4-aminocyclohexyl)methyl carbamate," publicly available data on its direct application in adhesive formulations is limited. However, its parent compound, Bis(4-aminocyclohexyl)methane, is a widely utilized cycloaliphatic diamine in the adhesives and sealants industry. This document will, therefore, focus on the application of PACM in epoxy resin formulations.

PACM is a versatile curing agent known for imparting excellent mechanical properties, high glass transition temperature (Tg), good toughness, and low color to epoxy systems. It is particularly valued for its ability to provide a long pot life followed by a rapid cure, a desirable characteristic for many adhesive applications. As a cycloaliphatic amine, it also offers good UV durability and color stability.

Core Concepts: Epoxy Curing with PACM

The formulation of a two-component epoxy adhesive involves the reaction between an epoxy resin and a curing agent (hardener). In this case, Bis(4-aminocyclohexyl)methane acts as the hardener. The primary amine groups of PACM react with the epoxide groups of the resin in a polyaddition reaction, forming a highly cross-linked, thermoset polymer network. This network structure is responsible for the final adhesive properties.

The stoichiometry between the epoxy resin and the amine hardener is a critical parameter that influences the properties of the cured adhesive. The amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin are used to determine the optimal mix ratio.

Quantitative Data Summary

The following table summarizes typical properties of an epoxy system cured with Bis(4-aminocyclohexyl)methane. These values are indicative and can vary depending on the specific epoxy resin used, the formulation additives, and the curing conditions.

PropertyTypical Value Range
Physical Properties of PACM
AppearanceColorless to yellowish liquid
Amine Hydrogen Equivalent Weight (AHEW)~52.6 g/eq
Mechanical Properties of Cured Adhesive
Tensile Strength60 - 80 MPa
Elongation at Break3 - 7 %
Flexural Strength100 - 130 MPa
Thermal Properties of Cured Adhesive
Glass Transition Temperature (Tg)130 - 160 °C
Processing Properties
Pot Life (at 25°C)30 - 60 minutes
Cure Time (at 25°C)24 - 48 hours
Recommended Cure Schedule24 hours at 25°C followed by 2 hours at 100°C

Experimental Protocols

Protocol 1: Preparation of a Two-Component Epoxy Adhesive

Materials:

  • Bis(4-aminocyclohexyl)methane (PACM)

  • Liquid Bisphenol A diglycidyl ether (DGEBA) epoxy resin (EEW = 185-192 g/eq)

  • Disposable mixing cups and stirring rods

  • Weighing balance

  • Substrates for bonding (e.g., aluminum, steel, composites)

  • Abrasive paper for substrate preparation

  • Solvent for cleaning (e.g., acetone, isopropanol)

Procedure:

  • Substrate Preparation:

    • Mechanically abrade the surfaces of the substrates to be bonded using abrasive paper (e.g., 180 grit).

    • Degrease the surfaces by wiping with a clean cloth soaked in acetone or isopropanol.

    • Allow the solvent to evaporate completely.

  • Calculating the Mix Ratio:

    • The stoichiometric mix ratio (by weight) is calculated as follows:

      • Parts of PACM per 100 parts of resin = (AHEW of PACM / EEW of resin) * 100

      • Example: (52.6 / 190) * 100 ≈ 27.7 phr (parts per hundred resin)

  • Mixing:

    • Accurately weigh the required amount of DGEBA epoxy resin into a clean, dry mixing cup.

    • Add the calculated amount of PACM to the resin.

    • Thoroughly mix the two components for 2-3 minutes until a homogeneous mixture is obtained. Scrape the sides and bottom of the mixing cup to ensure complete mixing.

  • Application:

    • Apply a thin, uniform layer of the mixed adhesive to one of the prepared substrate surfaces.

    • Join the two substrates and apply gentle pressure to ensure good contact and to squeeze out any excess adhesive.

    • Secure the assembly with clamps to maintain pressure during curing.

  • Curing:

    • Allow the adhesive to cure at ambient temperature (25°C) for 24 hours.

    • For optimal performance, a post-cure at an elevated temperature is recommended. A typical post-cure schedule is 2 hours at 100°C.

Protocol 2: Characterization of Adhesive Properties

1. Lap Shear Strength (ASTM D1002):

  • Prepare single lap shear specimens according to the dimensions specified in ASTM D1002.

  • Bond the specimens using the prepared adhesive as described in Protocol 1.

  • After curing, test the specimens using a universal testing machine at a specified crosshead speed (e.g., 1.3 mm/min).

  • Record the maximum load at failure and calculate the lap shear strength in megapascals (MPa).

2. Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC):

  • Place a small sample (5-10 mg) of the cured adhesive in a DSC pan.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The Tg is determined as the midpoint of the transition in the heat flow curve.

Visualizations

Adhesive_Formulation_Workflow cluster_prep Preparation cluster_process Processing cluster_cure Curing cluster_testing Characterization Resin Epoxy Resin (DGEBA) Weighing Weighing Components Resin->Weighing Hardener Curing Agent (PACM) Hardener->Weighing Mixing Thorough Mixing Weighing->Mixing Application Adhesive Application Mixing->Application Ambient_Cure Ambient Cure (24h @ 25°C) Application->Ambient_Cure Post_Cure Post-Cure (2h @ 100°C) Ambient_Cure->Post_Cure Mechanical_Testing Mechanical Testing (e.g., Lap Shear) Post_Cure->Mechanical_Testing Thermal_Analysis Thermal Analysis (e.g., DSC for Tg) Post_Cure->Thermal_Analysis Curing_Mechanism Epoxy Epoxide Group Intermediate Intermediate Adduct Epoxy->Intermediate Reaction Amine Primary Amine Group (PACM) Amine->Intermediate Crosslinked Cross-linked Polymer Network Intermediate->Crosslinked Polyaddition

Troubleshooting & Optimization

How to improve the yield of "Bis(4-aminocyclohexyl)methyl carbamate" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "Bis(4-aminocyclohexyl)methyl carbamate" synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound can be synthesized through several routes, primarily involving the reaction of bis(4-aminocyclohexyl)methane with a suitable carbonyl source. Common methods for carbamate synthesis include:

  • Reaction with a chloroformate: This involves reacting the diamine with a chloroformate, such as methyl chloroformate, in the presence of a base to neutralize the HCl byproduct.

  • Reaction with a dialkyl carbonate: Dimethyl carbonate can be used as a reagent in the presence of a catalyst. This method is considered a greener alternative to using chloroformates.[1][2]

  • Three-component coupling: This method utilizes the amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate.[3][4]

Q2: What are the potential side products in the synthesis of this compound?

A2: The primary side products in this synthesis can include:

  • Di-carbamate: Both amine groups of the bis(4-aminocyclohexyl)methane may react to form a di-carbamate.

  • Urea formation: If CO2 is used, or if there is water contamination, urea derivatives can be formed between two molecules of the diamine.

  • N-alkylation: In some methods, alkylation of the amine or the carbamate product can occur.[3]

  • Unreacted starting material: Incomplete conversion will result in the presence of bis(4-aminocyclohexyl)methane in the final product mixture.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): This allows for a quick qualitative assessment of the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the products and byproducts formed during the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion rate.

Q4: What are the recommended purification methods for this compound?

A4: Purification of the final product can be achieved through:

  • Column Chromatography: This is a common method for separating the desired carbamate from side products and unreacted starting materials.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification technique.

  • Distillation: If the product is a liquid with a sufficiently different boiling point from impurities, vacuum distillation may be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents or catalyst.Ensure the freshness and purity of reagents and catalysts. For instance, some catalysts are sensitive to air and moisture.
Inappropriate reaction temperature.Optimize the reaction temperature. Some carbamate formation reactions require elevated temperatures, while others proceed at room temperature.
Insufficient reaction time.Monitor the reaction over a longer period to ensure it has gone to completion.
Poor choice of solvent.Select a solvent that is inert to the reaction conditions and in which the reactants are soluble.
Formation of Significant Amounts of Di-carbamate Stoichiometry of reactants.Use a molar excess of the diamine relative to the carbamoylating agent to favor mono-substitution.
Slow addition of the carbamoylating agent.Add the carbamoylating agent dropwise to the diamine solution to maintain a high concentration of the diamine.
Presence of Urea Byproducts Contamination with water or CO2.Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Difficulty in Product Isolation/Purification Product has similar properties to byproducts.Optimize the purification method. For column chromatography, try different solvent systems (eluents). For crystallization, screen various solvents and solvent mixtures.
Product is an oil and does not crystallize.Attempt to form a salt of the product (e.g., hydrochloride salt) which may be more crystalline.

Experimental Protocols

General Protocol for Synthesis via Reaction with Methyl Chloroformate:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve bis(4-aminocyclohexyl)methane (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of methyl chloroformate (0.9 equivalents to favor mono-substitution) in the same solvent dropwise via the dropping funnel over a period of 1-2 hours.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

Note: This is a general protocol and may require optimization for specific experimental conditions.

Quantitative Data

Method Carbamoylating Agent Catalyst/Base Typical Yield Range Reference
Chloroformate MethodMethyl ChloroformateTriethylamine60-90%General Organic Chemistry Knowledge
Dialkyl Carbonate MethodDimethyl CarbonateVarious catalysts (e.g., Zr(IV), DBU)50-85%[1][2][3]
Three-Component CouplingCO2, Methyl IodideCesium Carbonate, TBAI70-95%[3][4]

Visualizations

Synthesis_Pathway Diamine Bis(4-aminocyclohexyl)methane Product Bis(4-aminocyclohexyl)methyl carbamate Diamine->Product Base Side_Product1 Di-carbamate Diamine->Side_Product1 Excess Methylating Agent Side_Product2 Urea Diamine->Side_Product2 Contamination (H2O, CO2) Reagent + Methylating Agent (e.g., Methyl Chloroformate) Reagent->Product

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time, Solvent) Start->Check_Conditions Analyze_Byproducts Identify Side Products (TLC, HPLC, GC-MS) Start->Analyze_Byproducts Incomplete_Reaction Incomplete Reaction? Analyze_Byproducts->Incomplete_Reaction Di_carbamate Di-carbamate Formation? Analyze_Byproducts->Di_carbamate Urea Urea Formation? Analyze_Byproducts->Urea Optimize_Conditions Modify Temperature or Increase Reaction Time Incomplete_Reaction->Optimize_Conditions Yes Optimize_Stoichiometry Adjust Reactant Ratio (excess diamine) Di_carbamate->Optimize_Stoichiometry Yes Inert_Atmosphere Use Anhydrous Solvents & Inert Atmosphere Urea->Inert_Atmosphere Yes Purification Optimize Purification Strategy Optimize_Stoichiometry->Purification Optimize_Conditions->Purification Inert_Atmosphere->Purification

Caption: Troubleshooting workflow for optimizing the synthesis yield.

References

Common side reactions in the synthesis of "Bis(4-aminocyclohexyl)methyl carbamate"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Bis(4-aminocyclohexyl)methyl carbamate. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis typically involves the mono-N-carbamation of Bis(4-aminocyclohexyl)methane. A common method is the reaction of the diamine with a carbamating agent, such as di-tert-butyl dicarbonate (Boc₂O), under controlled conditions to favor the formation of the mono-protected product.

Q2: Why is selective mono-carbamation challenging in this synthesis?

A2: Bis(4-aminocyclohexyl)methane possesses two primary amine groups of similar reactivity. This makes it susceptible to di-substitution, where both amine groups react with the carbamating agent, leading to the formation of the di-carbamate byproduct.[1][2] Achieving high selectivity for the mono-carbamate requires careful control of reaction conditions.

Q3: What are the most common side products observed in this reaction?

A3: The most prevalent side products are the di-carbamate derivative and unreacted starting diamine. Additionally, urea formation can occur as a byproduct, particularly if the carbamating agent or reaction conditions promote the reaction of the amine with an isocyanate intermediate that can form in situ.[3][4]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable solvent system (e.g., Dichloromethane/Methanol) can separate the starting material, the desired mono-carbamate product, and the di-carbamate byproduct. Staining with ninhydrin can help visualize the amine-containing spots. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q5: What are the recommended purification techniques for isolating the mono-carbamate product?

A5: Column chromatography is the most effective method for separating the mono-carbamate from the starting material and the di-carbamate byproduct. A silica gel stationary phase with a gradient elution of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) is typically employed.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low yield of the desired mono-carbamate product 1. Suboptimal stoichiometry of reagents. 2. Reaction temperature is too high, favoring di-substitution. 3. Inefficient mixing of reactants.1. Use a slight excess of the diamine starting material to favor mono-substitution. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Ensure vigorous stirring throughout the reaction.
High percentage of di-carbamate byproduct 1. Molar ratio of carbamating agent to diamine is too high. 2. Slow addition of the carbamating agent was not employed. 3. Reaction time is excessively long.1. Reduce the molar equivalents of the carbamating agent. 2. Add the carbamating agent dropwise as a solution over an extended period. 3. Monitor the reaction closely by TLC or HPLC and quench it once the starting material is consumed or the desired product concentration is maximized.
Presence of significant amounts of unreacted starting material 1. Insufficient amount of carbamating agent. 2. Low reaction temperature leading to slow reaction kinetics. 3. Inadequate reaction time.1. Increase the molar equivalents of the carbamating agent slightly. 2. Allow the reaction to warm to room temperature after the initial addition at a lower temperature. 3. Extend the reaction time, monitoring progress by TLC or HPLC.
Formation of urea byproducts 1. Presence of moisture which can hydrolyze the carbamating agent. 2. High reaction temperatures promoting isocyanate formation.[3] 3. Use of certain carbamating agents that are prone to forming isocyanate intermediates.1. Use anhydrous solvents and reagents. 2. Maintain a low reaction temperature. 3. Consider using a different carbamating agent, such as benzyl chloroformate (Cbz-Cl), which may be less prone to this side reaction under specific conditions.
Difficulty in separating the product from byproducts by column chromatography 1. Inappropriate solvent system for elution. 2. Overloading of the column.1. Optimize the solvent system for better separation using TLC as a guide. A shallow gradient of the polar solvent can improve resolution. 2. Use an appropriate amount of crude product relative to the amount of silica gel.

Experimental Protocols

Representative Experimental Protocol for the Mono-N-Boc Protection of Bis(4-aminocyclohexyl)methane:

  • Materials:

    • Bis(4-aminocyclohexyl)methane (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (0.9 eq)

    • Dichloromethane (DCM), anhydrous

    • Triethylamine (TEA) (1.1 eq)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Solvents for column chromatography (e.g., Dichloromethane/Methanol gradient)

  • Procedure:

    • Dissolve Bis(4-aminocyclohexyl)methane in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine to the solution.

    • Dissolve di-tert-butyl dicarbonate in anhydrous DCM and add it dropwise to the stirred reaction mixture over a period of 1-2 hours.

    • Allow the reaction to stir at 0 °C for an additional hour and then let it warm to room temperature.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, quench it by adding water.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable solvent gradient to isolate the desired mono-Boc protected product.

Visualizations

Synthesis_Pathway Diamine Bis(4-aminocyclohexyl)methane MonoCarbamate This compound (Desired Product) Diamine->MonoCarbamate + Boc₂O (Controlled) DiCarbamate Di-carbamate Byproduct Diamine->DiCarbamate + Excess Boc₂O Urea Urea Byproduct Diamine->Urea Side Reaction (e.g., with isocyanate intermediate) Boc2O Boc₂O MonoCarbamate->DiCarbamate + Boc₂O Troubleshooting_Workflow Start Reaction Analysis (TLC/HPLC) LowYield Low Yield of Mono-carbamate Start->LowYield Issue HighDiCarbamate High Di-carbamate Formation Start->HighDiCarbamate Issue UnreactedSM High Unreacted Starting Material Start->UnreactedSM Issue UreaFormation Urea Byproduct Detected Start->UreaFormation Issue Sol_LowYield Optimize Stoichiometry & Temperature LowYield->Sol_LowYield Solution Sol_HighDiCarbamate Reduce Boc₂O & Slow Addition HighDiCarbamate->Sol_HighDiCarbamate Solution Sol_UnreactedSM Increase Boc₂O & Reaction Time UnreactedSM->Sol_UnreactedSM Solution Sol_UreaFormation Use Anhydrous Conditions & Low Temperature UreaFormation->Sol_UreaFormation Solution

References

Technical Support Center: Optimizing Curing of Bis(4-aminocyclohexyl)methyl carbamate and Other Cycloaliphatic Amine Curing Agents with Epoxy Resins

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific curing data and optimized conditions for "Bis(4-aminocyclohexyl)methyl carbamate" are not widely available in public literature. The following guidance is based on the general principles of curing epoxy resins with cycloaliphatic amine curing agents. Researchers should use this information as a starting point and perform their own optimizations for their specific epoxy resin system and application.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a cycloaliphatic amine with the chemical formula C14H27N3O2 and a molecular weight of approximately 269.39 g/mol .[1][2][3][4] Its CAS number is 15484-34-1.[1][2][3] It is used as a curing agent for epoxy resins.

Q2: What are the general characteristics of epoxy resins cured with cycloaliphatic amines?

Epoxy resins cured with cycloaliphatic amines generally exhibit:

  • Good mechanical properties: They offer a good balance of strength and flexibility.[5]

  • Excellent chemical resistance: The crosslinked structure provides a strong barrier against many chemicals and solvents.[5][6]

  • Good moisture resistance: This makes them suitable for applications in humid environments.[5]

  • Improved UV stability compared to some other amines: This can reduce yellowing and degradation upon sun exposure.[6]

  • Low volatility and toxicity: This enhances workplace safety.[6]

Q3: What are the main challenges when using cycloaliphatic amines like this compound for curing epoxy resins?

The primary challenges include:

  • Slower reaction rates: Compared to some other amine curing agents, cycloaliphatic amines can have a slower reaction with epoxy resins, especially with cycloaliphatic epoxy resins.[7][8] This may necessitate higher curing temperatures or longer curing times.[7][9][10]

  • Amine blush: Like other amine curing agents, cycloaliphatic amines can be susceptible to the formation of a waxy surface layer called amine blush, particularly in cool, humid conditions.[11][12][13][14][15]

  • Incomplete curing: Due to their lower reactivity, achieving full cure and optimal properties can be challenging without proper temperature management.[9][10]

Troubleshooting Guide

Issue 1: Slow or Incomplete Cure

Q: My epoxy system is curing very slowly or remains tacky even after the recommended cure time. What could be the cause and how can I fix it?

A: Slow or incomplete curing is a common issue and can be attributed to several factors:

  • Potential Causes:

    • Low Ambient Temperature: The curing reaction of epoxy resins is temperature-dependent. Low temperatures will significantly slow down the reaction rate.[16]

    • Incorrect Stoichiometry: An improper ratio of epoxy resin to curing agent can lead to an incomplete reaction, leaving unreacted components.[17]

    • Low Reactivity of the System: Cycloaliphatic amines inherently have lower reactivity compared to other amine types, especially with cycloaliphatic epoxy resins.[7][8]

    • Insufficient Mixing: If the resin and curing agent are not thoroughly mixed, localized areas will not have the correct stoichiometry, leading to uncured spots.[16]

  • Solutions:

    • Optimize Curing Temperature: Increase the curing temperature. For cycloaliphatic amines, a post-cure at an elevated temperature is often necessary to achieve full crosslinking and optimal properties.[9][10] Experiment with a gradual increase in temperature to find the optimal cure schedule for your system.

    • Verify Stoichiometry: Double-check the mix ratio calculation based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin. Ensure accurate weighing of both components.

    • Improve Mixing Technique: Mix the resin and curing agent thoroughly for the recommended time, scraping the sides and bottom of the mixing container to ensure a homogeneous mixture.[16]

    • Consider an Accelerator: For very slow systems, the addition of a compatible accelerator can increase the reaction rate. Consult with your chemical supplier for recommendations.

Issue 2: Surface Defects (Amine Blush)

Q: The surface of my cured epoxy has a waxy or greasy film. What is this and how can I prevent and remove it?

A: This surface defect is likely amine blush.

  • What is Amine Blush? Amine blush is a waxy layer that forms on the surface of curing epoxy. It is the result of a reaction between the amine curing agent and moisture and carbon dioxide in the air.[11][12][13][14][15] It is more common in cool, humid conditions.[15]

  • Prevention:

    • Control Environmental Conditions: Work in a controlled environment with stable temperature and humidity. Avoid high humidity and low temperatures during curing.[12][14]

    • Ensure Good Airflow: Provide gentle air circulation over the curing surface.

    • Use a Peel Ply: Applying a peel ply to the surface during curing can prevent the blush from forming on the epoxy surface itself. The blush forms on the peel ply, which is then removed.[13][15]

  • Removal:

    • Wash the Surface: Amine blush is water-soluble.[15] Wash the surface with warm, soapy water and a non-abrasive scrub pad.[11][12][14][15]

    • Rinse and Dry: Thoroughly rinse the surface with clean water and allow it to dry completely.

    • Sanding (if necessary): If the blush is stubborn or if you need to apply another coat, light sanding of the cleaned and dried surface may be necessary to ensure good adhesion.[14]

Issue 3: Poor Mechanical Properties

Q: The cured epoxy is brittle or has lower strength than expected. How can I improve the mechanical properties?

A: Poor mechanical properties are often a result of an incomplete cure or an improper formulation.

  • Potential Causes:

    • Under-curing: The epoxy network has not fully formed, resulting in suboptimal strength and toughness.

    • Off-Ratio Mixing: An incorrect mix ratio can lead to a brittle or weak material.[17]

    • High Crosslink Density: Some cycloaliphatic amine-cured systems can have a very high glass transition temperature (Tg), which can lead to brittleness at ambient temperatures.[17]

  • Solutions:

    • Optimize Post-Cure: Implement a post-curing step at an elevated temperature to ensure the reaction goes to completion. The post-cure temperature should be above the glass transition temperature (Tg) of the material.

    • Verify Stoichiometry: As mentioned before, accurate measurement of the resin and curing agent is critical for achieving the desired mechanical properties.

    • Formulation Adjustment: If brittleness is an issue, consider reformulating with a flexibilizer or a different co-curing agent to reduce the crosslink density and improve toughness.

Data Presentation

Table 1: Typical Properties of a Standard Bisphenol A Epoxy Resin Cured with a Generic Cycloaliphatic Amine

PropertyValueTest Method
Tensile Strength70 - 90 MPaASTM D638
Tensile Modulus2.5 - 3.5 GPaASTM D638
Elongation at Break3 - 6 %ASTM D638
Flexural Strength110 - 140 MPaASTM D790
Flexural Modulus3.0 - 4.0 GPaASTM D790
Glass Transition Temperature (Tg)140 - 180 °CASTM D3418 (DSC)
Hardness (Shore D)85 - 90ASTM D2240

Disclaimer: The values in this table are representative of typical cycloaliphatic amine-cured epoxy systems and are for illustrative purposes only. Actual properties will vary depending on the specific epoxy resin, the exact structure of the cycloaliphatic amine, the mix ratio, curing conditions, and any additives used.

Experimental Protocols

Protocol 1: Determination of Optimal Cure Schedule by Differential Scanning Calorimetry (DSC)
  • Sample Preparation:

    • Accurately weigh the epoxy resin and this compound in the correct stoichiometric ratio into a mixing cup.

    • Mix thoroughly for 3-5 minutes, scraping the sides and bottom of the container.

    • Encapsulate a small amount (5-10 mg) of the uncured mixture into a DSC pan.

  • DSC Analysis (Dynamic Scan):

    • Place the sealed pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature where the exothermic curing reaction is complete (e.g., 250 °C).

    • Record the heat flow as a function of temperature. The resulting exotherm peak provides information on the onset, peak, and end temperatures of the curing reaction.

  • DSC Analysis (Isothermal Scan):

    • Prepare several samples as in step 1.

    • Heat each sample rapidly to a different isothermal temperature (e.g., 100 °C, 120 °C, 140 °C).

    • Hold the sample at the isothermal temperature and record the heat flow over time until the reaction is complete (heat flow returns to baseline).

    • This data can be used to determine the time to achieve a certain degree of cure at different temperatures.

  • Data Analysis:

    • From the dynamic scan, determine the temperature range of the curing reaction.

    • From the isothermal scans, determine the time required for complete cure at different temperatures.

    • Based on this data, propose an optimal cure schedule (e.g., an initial cure at a lower temperature followed by a post-cure at a higher temperature).

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis & Optimization prep1 Weigh Epoxy Resin & Curing Agent prep2 Thorough Mixing prep1->prep2 dsc1 Dynamic Scan (10°C/min) prep2->dsc1 dsc2 Isothermal Scans (Multiple Temperatures) prep2->dsc2 analysis1 Determine Cure Temperature Range dsc1->analysis1 analysis2 Determine Cure Time at Different Temperatures dsc2->analysis2 optimization Propose Optimal Cure Schedule analysis1->optimization analysis2->optimization

Caption: Experimental workflow for optimizing epoxy curing conditions using DSC.

Troubleshooting_Logic cluster_issues Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Curing Issue Observed issue1 Slow / Incomplete Cure start->issue1 issue2 Surface Defects (Blush) start->issue2 issue3 Poor Mechanical Properties start->issue3 cause1a Low Temperature issue1->cause1a cause1b Incorrect Stoichiometry issue1->cause1b cause1c Insufficient Mixing issue1->cause1c cause2a High Humidity issue2->cause2a cause2b Low Temperature issue2->cause2b sol2b Wash Surface issue2->sol2b cause3a Under-curing issue3->cause3a cause3b Off-Ratio Mixing issue3->cause3b sol1a Increase Cure Temperature cause1a->sol1a sol1b Verify Mix Ratio cause1b->sol1b sol1c Improve Mixing cause1c->sol1c sol2a Control Environment cause2a->sol2a cause2b->sol1a sol3a Optimize Post-Cure cause3a->sol3a sol3b Verify Stoichiometry cause3b->sol3b

Caption: Logical diagram for troubleshooting common epoxy curing defects.

References

Troubleshooting guide for "Bis(4-aminocyclohexyl)methyl carbamate" polymerization issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of Bis(4-aminocyclohexyl)methyl carbamate.

Frequently Asked Questions (FAQs)

Q1: What type of polymerization does this compound undergo?

This compound undergoes step-growth polymerization, specifically a polycondensation reaction. In this process, the monomers react to form dimers, then trimers, and progressively larger oligomers, eventually forming long polymer chains. A high extent of reaction is necessary to achieve a high molecular weight.[1][2]

Q2: What are the expected functional groups in the resulting polymer?

The resulting polymer is a polycarbamate, characterized by the presence of carbamate (urethane) linkages (-NH-CO-O-) in the polymer backbone.

Q3: What are some common challenges encountered during the polymerization of this compound?

Common challenges include achieving a high molecular weight, controlling polydispersity, preventing side reactions, and ensuring the purity of the monomer. Issues such as low molecular weight are frequent in step-growth polymerization.[3]

Q4: How can I characterize the resulting polymer?

Standard polymer characterization techniques can be employed, including:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of carbamate linkages and the absence of starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg).

Troubleshooting Guide

Issue 1: Low Molecular Weight of the Final Polymer

Low molecular weight is a common issue in step-growth polymerization and can stem from several factors.[3]

Potential Cause Recommended Action
Impurities in the Monomer Purify the this compound monomer prior to polymerization. Impurities can act as chain stoppers, preventing the formation of long polymer chains.
Incorrect Stoichiometry While this is a single-monomer polymerization, impurities can disrupt the required 1:1 stoichiometry of reactive end groups. Ensure high monomer purity.
Presence of Moisture Water can react with carbamate groups, especially at elevated temperatures, leading to the formation of amines and carbon dioxide, which can cause foaming and terminate chain growth.[4][5] Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction Step-growth polymerization requires a high degree of conversion to achieve high molecular weight.[1] Increase the reaction time or temperature to drive the reaction to completion. Consider using a catalyst if applicable.
Side Reactions Unwanted side reactions can consume functional groups and limit chain growth. Optimize reaction conditions (temperature, pressure) to minimize side reactions.
Issue 2: High Polydispersity Index (PDI)

A high PDI indicates a broad distribution of polymer chain lengths, which can affect the material's properties.

Potential Cause Recommended Action
Chain Scission or Branching Side reactions at high temperatures can lead to chain scission or branching, broadening the molecular weight distribution. Carefully control the reaction temperature and time.
Non-uniform Reaction Conditions Inconsistent temperature or mixing within the reaction vessel can lead to variations in polymerization rates. Ensure efficient stirring and uniform heating.
Issue 3: Gel Formation During Polymerization

Gelation, or the formation of a cross-linked network, can occur if monomers have a functionality greater than two or if significant side reactions lead to cross-linking.

Potential Cause Recommended Action
Impurities with Higher Functionality Ensure the monomer is pure and free from multifunctional impurities.
Side Reactions Leading to Cross-linking High temperatures can promote side reactions that lead to cross-linking. Optimize the reaction temperature to favor linear chain growth.

Experimental Protocols

General Protocol for the Polymerization of this compound

This is a general guideline and may require optimization for specific applications.

Materials:

  • This compound (highly purified)

  • High-boiling point, anhydrous solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))[6]

  • Inert gas (Nitrogen or Argon)

Apparatus:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Thermometer or thermocouple

  • Inert gas inlet and outlet

Procedure:

  • Thoroughly dry all glassware in an oven and assemble the reaction apparatus while hot under a stream of inert gas.

  • Charge the flask with the purified this compound monomer and the anhydrous solvent.

  • Begin stirring to dissolve the monomer.

  • Once dissolved, slowly heat the reaction mixture to the desired temperature (e.g., 80-150°C). The optimal temperature will need to be determined experimentally.[6][7]

  • Maintain the reaction at this temperature under a constant inert gas flow for a specified period (e.g., 16-24 hours).[6]

  • Monitor the progress of the reaction by periodically taking small samples and analyzing them (e.g., by FTIR to observe the disappearance of monomer-specific peaks).

  • Once the desired conversion is reached, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction solution into a non-solvent (e.g., methanol or water).

  • Collect the polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomer and residual solvent.

  • Dry the polymer under vacuum at an elevated temperature until a constant weight is achieved.

Visualizations

Polymerization_Workflow Monomer Monomer Purification Reaction Polymerization Reaction (Inert Atmosphere) Monomer->Reaction Precipitation Polymer Precipitation Reaction->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying Characterization Polymer Characterization Drying->Characterization

Caption: Experimental workflow for the polymerization of this compound.

Troubleshooting_Low_MW Start Low Molecular Weight Observed Impurity Monomer Impurities? Start->Impurity Stoichiometry Incorrect Stoichiometry? Start->Stoichiometry Moisture Moisture Contamination? Start->Moisture Incomplete Incomplete Reaction? Start->Incomplete Purify Purify Monomer Impurity->Purify Yes CheckPurity Ensure High Purity Stoichiometry->CheckPurity Yes Dry Use Dry Glassware & Inert Atmosphere Moisture->Dry Yes Increase Increase Reaction Time/Temperature Incomplete->Increase Yes

Caption: Decision tree for troubleshooting low molecular weight in polymerization.

References

Scale-up considerations for the production of "Bis(4-aminocyclohexyl)methyl carbamate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of Bis(4-aminocyclohexyl)methyl carbamate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound. A common synthetic approach involves the reaction of Bis(4-aminocyclohexyl)methane with a suitable methyl carbamoylating agent. The following troubleshooting table is based on a proposed two-step reaction where Bis(4-aminocyclohexyl)methane is first reacted with carbon dioxide in the presence of a base, followed by reaction with a methylating agent.

Problem Potential Cause(s) Recommended Action(s)
Low to No Product Formation 1. Inactive or insufficient catalyst/base. 2. Low quality or wet starting materials (Bis(4-aminocyclohexyl)methane, solvent). 3. Insufficient carbon dioxide pressure or poor dispersion. 4. Reaction temperature is too low.1. Verify the activity and loading of the catalyst/base. Consider using a stronger, non-nucleophilic base like DBU. 2. Ensure all starting materials and solvents are dry and of high purity. 3. Increase CO2 pressure and improve agitation to ensure good gas-liquid mixing. 4. Gradually increase the reaction temperature, monitoring for side product formation.
Formation of Significant Side Products (e.g., N-methylated amine, ureas) 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of water in the reaction mixture. 4. The chosen methylating agent is too reactive.1. Lower the reaction temperature to minimize side reactions.[1] 2. Carefully control the stoichiometry, particularly of the methylating agent. 3. Ensure anhydrous conditions throughout the process. 4. Consider a less reactive methylating agent or modify the reaction conditions (e.g., lower temperature, shorter reaction time).
Product Purity Issues After Work-up 1. Incomplete reaction. 2. Inefficient extraction or washing steps. 3. Co-precipitation of impurities. 4. Thermal degradation of the product during solvent removal.1. Monitor the reaction to completion using appropriate analytical techniques like HPLC or TLC.[2][3] 2. Optimize the work-up procedure, including the choice of extraction solvents and the number of washing steps. 3. Consider recrystallization from a suitable solvent system to remove impurities. 4. Use a rotary evaporator under reduced pressure at a moderate temperature for solvent removal.
Difficulties in Product Isolation/Crystallization 1. The product is an oil at room temperature. 2. Presence of impurities inhibiting crystallization. 3. Inappropriate solvent for crystallization.1. If the product is an oil, consider purification by column chromatography. 2. Further purify the crude product to remove impurities that may be hindering crystallization. 3. Screen a variety of solvents and solvent mixtures to find suitable conditions for crystallization.
Scale-up Issues (e.g., poor mixing, exotherms) 1. Inefficient heat transfer in a larger reactor. 2. Inadequate agitation for a larger volume. 3. Challenges with solids handling (e.g., catalyst, product).1. Ensure the reactor has adequate cooling capacity. Consider adding reagents portion-wise to control any exotherm. 2. Use an appropriate impeller and agitation speed for the reactor size and reaction mixture viscosity. 3. Develop a robust protocol for charging solids and for filtering and drying the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound on a larger scale?

A1: For industrial-scale synthesis, routes that avoid highly toxic reagents like phosgene are preferred.[4] A common and more environmentally friendly approach is the three-component coupling of Bis(4-aminocyclohexyl)methane, carbon dioxide, and a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base.[5][6] Another potential route is the reaction of Bis(4-aminocyclohexyl)methane with dimethyl carbonate.[7]

Q2: What are the critical process parameters to monitor during the reaction?

A2: Key parameters to monitor include temperature, pressure (especially if using CO2), reaction time, and the rate of addition of reagents. Close monitoring of these parameters is crucial for controlling the reaction, minimizing side-product formation, and ensuring batch-to-batch consistency.

Q3: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the disappearance of starting materials and the formation of the product and any impurities.[2][3] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks. For final product characterization and purity assessment, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis are recommended.[8][9]

Q4: What are the primary safety concerns when handling the reagents for this synthesis?

A4: Bis(4-aminocyclohexyl)methane is a corrosive substance that can cause severe skin and eye damage.[9] Methylating agents are often toxic and should be handled with appropriate personal protective equipment in a well-ventilated area. The reaction may be exothermic, so proper temperature control is essential to prevent runaways. A thorough safety review should be conducted before performing the synthesis on a large scale.

Q5: How can the stereoisomeric mixture of the starting material, Bis(4-aminocyclohexyl)methane, affect the final product?

A5: Bis(4-aminocyclohexyl)methane is typically a mixture of cis-cis, cis-trans, and trans-trans isomers.[10] The ratio of these isomers in the starting material will be reflected in the final product. For pharmaceutical applications, it may be necessary to use a specific isomer or a defined mixture of isomers, which would require either starting with the pure isomer or separating the isomers of the final product.

Data Presentation

Table 1: Typical Reaction Conditions for Carbamate Synthesis

ParameterValueNotes
Reactants Bis(4-aminocyclohexyl)methane, CO2, Methylating AgentPurity of reactants is critical.
Solvent Acetonitrile, DMF, or other polar aperiodic solventAnhydrous conditions are recommended.
Base Cesium Carbonate, DBUThe choice of base can influence reaction rate and selectivity.[5][6]
Temperature 25 - 80 °CTo be optimized for reaction rate versus side product formation.[11]
CO2 Pressure 1 - 10 atmHigher pressure can increase the rate of carbamic acid formation.
Reaction Time 4 - 24 hoursMonitor by HPLC or TLC for completion.

Table 2: Impurity Profile and Analytical Methods

Impurity Potential Source Analytical Method
Unreacted Bis(4-aminocyclohexyl)methaneIncomplete reactionHPLC, GC-MS
N-methylated Bis(4-aminocyclohexyl)methaneSide reaction with methylating agentHPLC, GC-MS
Urea byproductsReaction of carbamic acid intermediate with amineHPLC, LC-MS[1][11]
Residual SolventIncomplete dryingGC

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reactor Setup: Charge a pressure reactor with Bis(4-aminocyclohexyl)methane and a suitable anhydrous solvent (e.g., acetonitrile).

  • Addition of Base: Add the base (e.g., cesium carbonate) to the reactor.

  • CO2 Introduction: Seal the reactor and pressurize with carbon dioxide to the desired pressure.

  • Reaction: Stir the mixture at the optimized temperature for the required duration to form the carbamate salt intermediate.

  • Addition of Methylating Agent: Carefully add the methylating agent (e.g., dimethyl sulfate) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at the set temperature and monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture, filter off any solids, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Visualizations

experimental_workflow start Start reactor_setup Reactor Setup: - Bis(4-aminocyclohexyl)methane - Anhydrous Solvent start->reactor_setup add_base Add Base (e.g., Cs2CO3) reactor_setup->add_base pressurize_co2 Pressurize with CO2 add_base->pressurize_co2 reaction1 Stir at Optimized Temperature pressurize_co2->reaction1 add_methylating_agent Add Methylating Agent reaction1->add_methylating_agent reaction2 Continue Stirring and Monitor add_methylating_agent->reaction2 workup Work-up: - Cool - Filter - Concentrate reaction2->workup purification Purification: - Recrystallization or - Chromatography workup->purification drying Dry Product Under Vacuum purification->drying end Final Product drying->end troubleshooting_logic start Low Yield or Purity Issue check_reaction_completion Check Reaction Completion (HPLC/TLC) start->check_reaction_completion incomplete Incomplete Reaction check_reaction_completion->incomplete No complete Complete Reaction check_reaction_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Time - Temperature - Reagent Stoichiometry incomplete->optimize_conditions check_impurities Analyze Impurity Profile (LC-MS) complete->check_impurities side_products Significant Side Products check_impurities->side_products Yes workup_issue Work-up/Purification Issue check_impurities->workup_issue No modify_conditions Modify Conditions to Reduce Side Reactions (e.g., lower temp) side_products->modify_conditions optimize_purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions workup_issue->optimize_purification

References

Technical Support Center: Analysis and Identification of Impurities in "Bis(4-aminocyclohexyl)methyl carbamate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Bis(4-aminocyclohexyl)methyl carbamate". The information is designed to assist in the analysis and identification of potential impurities that may be encountered during synthesis and quality control processes.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in "this compound"?

A1: Based on the likely synthesis routes, potential impurities in "this compound" can be categorized as follows:

  • Starting Materials: Unreacted starting materials such as 4,4'-Methylenebis(cyclohexylamine) and the carbamoylating agent (e.g., a chloroformate or a carbonate derivative).

  • Intermediates: Incompletely reacted intermediates, for instance, a mono-carbamate derivative of 4,4'-Methylenebis(cyclohexylamine).

  • By-products of Synthesis: These can arise from side reactions during the synthesis process. A common method for carbamate synthesis involves the reaction of an amine with a chloroformate, which can lead to the formation of ureas or other related compounds through secondary reactions.

  • Degradation Products: "this compound" may degrade under certain conditions (e.g., high temperature, extreme pH) to form hydrolysis products or other degradation compounds.

Q2: "this compound" lacks a strong UV chromophore. What analytical techniques are suitable for its analysis and impurity profiling?

A2: Due to the absence of a significant UV chromophore, standard HPLC-UV detection can be challenging. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC) with Universal Detectors: Detectors such as Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) detector are suitable for analyzing non-chromophoric compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile impurities. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte and its impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific technique for identifying and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main compound and any impurities present at sufficient concentration.

Q3: How can I confirm the identity of an unknown impurity?

A3: The identification of an unknown impurity typically involves a combination of chromatographic and spectroscopic techniques:

  • Isolation: If the impurity is present at a sufficient level, it can be isolated using preparative HPLC.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the accurate mass of the impurity, which helps in determining its elemental composition. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that give clues about the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis of the isolated impurity can elucidate its complete chemical structure.

  • Reference Standard: The definitive identification is achieved by comparing the chromatographic and spectroscopic data of the unknown impurity with that of a synthesized reference standard.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Interaction of basic amine groups with residual silanols on the column. 3. Column overload.1. Replace the column. 2. Use a mobile phase with a basic additive (e.g., triethylamine) or an end-capped column. 3. Reduce the injection volume or sample concentration.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure a stable flow rate.
Ghost Peaks 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol in the autosampler.
No or Low Signal with Universal Detectors (CAD/ELSD) 1. Insufficient nebulization temperature. 2. Inappropriate gas flow rate. 3. Low concentration of the analyte.1. Optimize the nebulizer and evaporator temperatures. 2. Adjust the nebulizing gas pressure. 3. Concentrate the sample if possible.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Broad or Tailing Peaks 1. Active sites in the injector or column. 2. Column contamination. 3. Inefficient derivatization.1. Use a deactivated liner and column. Consider derivatization to block active sites. 2. Bake out the column or trim the front end. 3. Optimize the derivatization reaction conditions (reagent concentration, temperature, and time).
No Peaks or Poor Sensitivity 1. Analyte degradation in the hot injector. 2. Leak in the system. 3. Inappropriate column phase.1. Use a lower injector temperature or a pulsed splitless injection. 2. Perform a leak check of the entire system. 3. Select a column with appropriate polarity for the analytes.
Irreproducible Results 1. Inconsistent injection volume. 2. Sample degradation over time. 3. Variability in derivatization.1. Use an autosampler for precise injections. 2. Analyze samples as soon as possible after preparation. 3. Ensure consistent and complete derivatization for all samples and standards.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for potential impurities in a batch of "this compound". The limits are based on typical regulatory guidelines for reporting, identification, and qualification of impurities.

ImpurityRetention Time (min)Limit of Quantification (LOQ) (%)Reporting Threshold (%)Identification Threshold (%)Qualification Threshold (%)
4,4'-Methylenebis(cyclohexylamine)5.20.020.050.100.15
Mono-carbamate derivative8.90.020.050.100.15
Unknown Impurity 112.50.020.050.100.15
Unknown Impurity 215.10.020.050.100.15

Experimental Protocols

HPLC-CAD Method for Impurity Profiling
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • CAD Settings:

    • Evaporation Temperature: 35 °C

    • Nebulizer Gas (Nitrogen): 60 psi

GC-MS Method for Volatile Impurities (after derivatization)
  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Derivatization Procedure: Evaporate the sample to dryness. Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine. Heat at 70 °C for 30 minutes.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 300 °C

    • Hold: 10 min at 300 °C

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 50-550

NMR Spectroscopy for Structural Characterization
  • Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)

  • ¹H NMR: 400 MHz, 16 scans

  • ¹³C NMR: 100 MHz, 1024 scans

  • 2D NMR: COSY, HSQC, and HMBC experiments to establish connectivity.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Dissolution Dissolve in suitable solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC_CAD HPLC-CAD/ELSD/RI Dissolution->HPLC_CAD LC_MS LC-MS Dissolution->LC_MS NMR NMR Dissolution->NMR GC_MS GC-MS Derivatization->GC_MS Impurity_Detection Impurity Detection & Quantification HPLC_CAD->Impurity_Detection GC_MS->Impurity_Detection LC_MS->Impurity_Detection Structure_Elucidation Structure Elucidation LC_MS->Structure_Elucidation NMR->Structure_Elucidation Impurity_Detection->Structure_Elucidation Reference_Standard Comparison with Reference Standard Structure_Elucidation->Reference_Standard Final_Report Final Report Reference_Standard->Final_Report

Caption: Experimental workflow for impurity identification.

troubleshooting_logic cluster_method Method Parameters cluster_system System Components cluster_sample_prep Sample Preparation Start Analytical Problem (e.g., Poor Peak Shape) Check_Method Review Analytical Method Parameters Start->Check_Method Check_System Inspect HPLC/GC System Components Start->Check_System Check_Sample Evaluate Sample Preparation Start->Check_Sample Mobile_Phase Mobile Phase Composition/pH Check_Method->Mobile_Phase Column_Temp Column Temperature Check_Method->Column_Temp Flow_Rate Flow Rate Check_Method->Flow_Rate Column_Health Column Performance Check_System->Column_Health Pump_Seals Pump and Seals Check_System->Pump_Seals Injector Injector/Autosampler Check_System->Injector Solvent_Quality Solvent Purity Check_Sample->Solvent_Quality Sample_Concentration Sample Concentration Check_Sample->Sample_Concentration Derivatization_Efficiency Derivatization Efficiency (GC) Check_Sample->Derivatization_Efficiency Solution Problem Resolved Mobile_Phase->Solution Column_Temp->Solution Flow_Rate->Solution Column_Health->Solution Pump_Seals->Solution Injector->Solution Solvent_Quality->Solution Sample_Concentration->Solution Derivatization_Efficiency->Solution

Caption: Logical flow for troubleshooting analytical issues.

Technical Support Center: Enhancing Mechanical Properties of Polymers Derived from Bis(4-aminocyclohexyl)methyl carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with polymers derived from "Bis(4-aminocyclohexyl)methyl carbamate." This compound serves as a precursor to 4,4'-methylenebis(cyclohexylamine), a cycloaliphatic diamine used as a chain extender in the synthesis of poly(urethane-urea)s. This guide provides troubleshooting advice, frequently asked questions, experimental protocols, and data to assist in enhancing the mechanical properties of these polymers.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and processing of poly(urethane-urea)s using a cycloaliphatic diamine chain extender.

Q1: My polymer is brittle and cracks easily. How can I improve its flexibility and toughness?

A1: Brittleness in these polymers often points to a high hard segment content or insufficient soft segment mobility. Consider the following adjustments:

  • Increase the Soft Segment Length: Employ a higher molecular weight polyol (e.g., 2000 g/mol instead of 1000 g/mol ). This increases the length of the flexible chains, improving elasticity.

  • Change the Polyol Type: Polyols like poly(tetramethylene oxide) glycol (PTMO) generally offer better flexibility and lower glass transition temperatures compared to polyester polyols.

  • Adjust the Stoichiometric Ratio: A slight excess of the polyol relative to the diisocyanate can lead to a more flexible polymer by ensuring the soft segments are fully incorporated.

  • Introduce a More Flexible Chain Extender: While using the primary diamine, consider blending it with a small amount of a longer, more flexible diamine to disrupt the hard segment crystallinity.

Q2: The polymerization reaction is too fast and leads to gelation before casting. What can I do to control the reaction rate?

A2: The reaction between an amine and an isocyanate is typically much faster than that of a hydroxyl group. To control this:

  • Solvent Selection: Use a less polar aprotic solvent to slow down the reaction.

  • Temperature Control: Conduct the reaction at a lower temperature to reduce the reaction kinetics.

  • Staged Addition: Employ a two-step polymerization process. First, react the diisocyanate with the polyol to form a prepolymer. In the second step, add the diamine chain extender to the prepolymer. This provides better control over the final polymerization stage.

Q3: My final polymer has poor tensile strength. What factors contribute to this and how can I improve it?

A3: Low tensile strength can result from several factors, including low molecular weight, poor phase separation between hard and soft segments, or defects in the polymer matrix.

  • Ensure High Monomer Purity: Impurities can terminate chain growth, leading to lower molecular weight.

  • Optimize Catalyst Concentration: If a catalyst is used for the urethane reaction (in a prepolymer step), ensure its concentration is optimal. Too much catalyst can lead to side reactions, while too little results in incomplete polymerization.

  • Promote Phase Separation: The distinct separation of hard and soft segments is crucial for good mechanical properties. Annealing the polymer after synthesis can enhance this phase separation.

  • Increase Hard Segment Content: A higher proportion of the diisocyanate and diamine chain extender will increase the hard segment content, generally leading to higher tensile strength and modulus.[1][2]

Q4: The polymer shows significant yellowing after synthesis or upon exposure to light. How can this be prevented?

A4: The use of cycloaliphatic diamines and diisocyanates, as is the case here, is advantageous as they are less prone to yellowing than their aromatic counterparts. If yellowing still occurs:

  • Use Antioxidants and UV Stabilizers: Incorporate hindered amine light stabilizers (HALS) and other antioxidants into your formulation to protect against degradation.

  • Control Reaction Temperature: High reaction temperatures can cause thermal degradation and discoloration.

  • Ensure a Nitrogen Atmosphere: Perform the synthesis under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Poly(urethane-urea)

This protocol describes the synthesis of a poly(urethane-urea) elastomer using a prepolymer method, which offers better control over the reaction.

Materials:

  • Poly(tetramethylene oxide) glycol (PTMO, Mn = 2000 g/mol )

  • 4,4'-Methylenebis(cyclohexyl isocyanate) (HMDI)

  • 4,4'-Methylenebis(cyclohexylamine) (derived from this compound)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

Procedure:

  • Prepolymer Synthesis:

    • Dry the PTMO under vacuum at 80°C for 4 hours.

    • In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the dried PTMO.

    • Heat the flask to 70°C and add HMDI with vigorous stirring. The molar ratio of NCO to OH should be approximately 2:1.

    • If using a catalyst, add a small amount of DBTDL (e.g., 0.01 wt%).

    • Allow the reaction to proceed for 2-3 hours at 70-80°C under a nitrogen atmosphere to form the NCO-terminated prepolymer.

  • Chain Extension:

    • Cool the prepolymer to approximately 40°C and dissolve it in anhydrous DMF.

    • In a separate flask, dissolve the 4,4'-methylenebis(cyclohexylamine) chain extender in anhydrous DMF.

    • Slowly add the diamine solution to the stirred prepolymer solution. The amount of diamine should be calculated to react with the remaining NCO groups.

    • Continue stirring for 1-2 hours at room temperature.

  • Casting and Curing:

    • Pour the polymer solution into a Teflon mold.

    • Cure the cast film in a vacuum oven at 80°C for 12-24 hours to remove the solvent and complete the reaction.

Protocol 2: Mechanical Property Testing

Tensile Testing:

  • Cut the cured polymer films into dumbbell-shaped specimens according to ASTM D638 standard.

  • Conduct tensile tests using a universal testing machine at a crosshead speed of 500 mm/min.

  • Record the tensile strength, elongation at break, and Young's modulus.

Dynamic Mechanical Analysis (DMA):

  • Cut rectangular specimens from the cured polymer film.

  • Perform DMA in tensile mode from -100°C to 200°C at a heating rate of 3°C/min and a frequency of 1 Hz.

  • Determine the glass transition temperatures (Tg) of the soft and hard segments from the peak of the tan δ curve.

Data Presentation

The following table summarizes the typical mechanical properties of poly(urethane-urea)s synthesized with cycloaliphatic components, showcasing the effect of varying the hard segment content.

Hard Segment Content (%) Tensile Strength (MPa) Elongation at Break (%) Young's Modulus (MPa) Soft Segment Tg (°C)
3025 ± 2800 ± 5015 ± 1-55
4035 ± 3600 ± 4030 ± 2-52
5045 ± 4450 ± 3050 ± 5-48

Note: These are representative values and can vary based on the specific polyol, diisocyanate, and chain extender used, as well as the synthesis conditions.

Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization Monomers Monomers (Polyol, Diisocyanate, Diamine) Prepolymer Prepolymer Formation (Polyol + Diisocyanate) Monomers->Prepolymer Chain_Extension Chain Extension (Prepolymer + Diamine) Prepolymer->Chain_Extension Curing Casting & Curing Chain_Extension->Curing Polymer_Film Cured Polymer Film Curing->Polymer_Film Mechanical_Testing Mechanical Testing (Tensile, DMA) Polymer_Film->Mechanical_Testing Thermal_Analysis Thermal Analysis (DSC, TGA) Polymer_Film->Thermal_Analysis Structural_Analysis Structural Analysis (FTIR, NMR) Polymer_Film->Structural_Analysis

Caption: Workflow for synthesis and characterization of poly(urethane-urea).

Troubleshooting_Logic cluster_brittle Issue: Polymer is Brittle cluster_strength Issue: Low Tensile Strength Start Problem Identified Brittle_Check Check Hard/Soft Segment Ratio Start->Brittle_Check Strength_Check Check Polymer Molecular Weight Start->Strength_Check Increase_Soft Increase Soft Segment (Higher MW Polyol) Brittle_Check->Increase_Soft High Hard Segment Decrease_Hard Decrease Hard Segment (Adjust Stoichiometry) Brittle_Check->Decrease_Hard High Hard Segment Purity Verify Monomer Purity Strength_Check->Purity Low MW Anneal Anneal Polymer to Enhance Phase Separation Strength_Check->Anneal Poor Phase Separation

Caption: Troubleshooting logic for common polymer mechanical issues.

References

Technical Support Center: Monitoring the Purity of Bis(4-aminocyclohexyl)methyl carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring the purity of "Bis(4-aminocyclohexyl)methyl carbamate" (CAS No. 15484-34-1). The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for determining the purity of this compound?

A1: High-Performance Liquid Chromatography (HPLC) is the recommended technique for purity analysis of this compound. Due to its carbamate structure, the compound can be thermally labile, making HPLC a more suitable choice than Gas Chromatography (GC) to avoid potential on-column degradation. However, as the molecule lacks a strong chromophore, detection can be challenging with a standard UV-Vis detector. Therefore, methods employing derivatization or alternative detectors like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) detector are often preferred.

Q2: Are there any specific challenges I should be aware of when analyzing this compound?

A2: Yes, there are a few key challenges:

  • Stereoisomers: The precursor, Bis(4-aminocyclohexyl)methane, is synthesized as a mixture of stereoisomers (cis,cis; cis,trans; trans,trans). These isomers may be present in the final product and may have different chromatographic behaviors. It is crucial to develop a method capable of separating these isomers to accurately assess purity.

  • Lack of UV Absorbance: The molecule does not possess a significant UV-absorbing chromophore, making detection by standard UV detectors challenging, especially for low-level impurities.

  • Basic Nature: The presence of primary amine groups makes the molecule basic. This can lead to peak tailing on traditional silica-based HPLC columns due to interactions with residual silanols. Using a high-purity silica column, a column specifically designed for basic compounds, or adding a competing base to the mobile phase can mitigate this issue.

Q3: How can I identify potential impurities in my sample?

A3: Potential impurities can originate from the synthesis process or degradation. Common impurities may include:

  • Unreacted starting material: Bis(4-aminocyclohexyl)methane.

  • By-products from the carbamoylation reaction.

  • Degradation products resulting from hydrolysis of the carbamate linkage, which would regenerate Bis(4-aminocyclohexyl)methane.

  • Stereoisomers of the main compound.

Mass Spectrometry (MS) coupled with HPLC (LC-MS) is a powerful tool for identifying unknown impurities by providing molecular weight information.

Analytical Methods and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)

This method is proposed based on the analysis of similar non-UV active compounds with basic functional groups.

Principle:

The sample is separated on a reversed-phase HPLC column. The eluent is nebulized, and the charged particles are detected by a Charged Aerosol Detector, which provides a near-universal response for non-volatile analytes.

Experimental Protocol:

ParameterRecommended Conditions
HPLC System Quaternary or Binary HPLC system with a degasser, autosampler, and column oven.
Detector Charged Aerosol Detector (CAD)
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Sample Prep. Dissolve the sample in a mixture of Water/Acetonitrile (1:1) to a concentration of 1 mg/mL.
CAD Settings Evaporation Temperature: 35 °C; Gas Pressure: 60 psi

Data Presentation:

AnalyteRetention Time (approx.)Response Factor (relative to main peak)
Bis(4-aminocyclohexyl)methaneEarlier than main peakVaries
This compound (Isomer 1) Main Peak 11.00
This compound (Isomer 2) Main Peak 2Varies
This compound (Isomer 3) Main Peak 3Varies
Other ImpuritiesVariesVaries
Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is preferred, GC-MS can be used, particularly for identifying volatile impurities. Derivatization may be necessary to improve the chromatographic behavior of the polar amine and carbamate groups.

Principle:

The sample, potentially after derivatization, is vaporized and separated based on its boiling point and interaction with the GC column stationary phase. The separated components are then ionized and detected by a mass spectrometer, which provides both quantitative information and mass-to-charge ratio for identification.

Experimental Protocol:

ParameterRecommended Conditions
GC System Gas chromatograph with a split/splitless injector and a mass selective detector.
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temp. 280 °C
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 10 min)
Injection Mode Split (10:1)
Injection Vol. 1 µL
Sample Prep. Dissolve the sample in Dichloromethane to a concentration of 1 mg/mL. (Derivatization with a silylating agent like BSTFA may be required).
MSD Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 amu

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing - Interaction of basic amines with acidic silanols on the column. - Column overload.- Use a base-deactivated column or an "amine-specific" column. - Add a competing base (e.g., 0.1% triethylamine) to the mobile phase. - Lower the sample concentration.
Poor Resolution between Isomers - Inadequate mobile phase composition. - Suboptimal column chemistry.- Optimize the gradient slope. - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Test a column with a different stationary phase (e.g., Phenyl-Hexyl).
No or Low Signal - Compound is not eluting. - Detector issue. - Sample degradation.- Ensure the mobile phase is strong enough to elute the compound. - Check CAD/ELSD/RI detector settings and ensure it is functioning correctly. - Prepare fresh samples and use a lower temperature for the column oven.
Ghost Peaks - Contamination in the mobile phase or from a previous injection.- Use high-purity solvents and additives. - Flush the column and injection system thoroughly between runs.
GC-MS Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Broad Peaks or Peak Tailing - Active sites in the injector liner or column. - Compound is too polar for the column.- Use a deactivated injector liner. - Derivatize the sample to reduce polarity.
No Peaks or Low Sensitivity - Compound is not volatile enough. - Thermal degradation in the injector.- Use a higher final oven temperature. - Derivatize to increase volatility. - Lower the injector temperature.
Irreproducible Results - Inconsistent derivatization. - Sample carryover.- Optimize the derivatization reaction for consistency. - Clean the injector and replace the septum and liner.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Sample Dissolve->Filter Injector Inject Sample Filter->Injector Column C18 Separation Injector->Column Detector CAD Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Generate Purity Report Integration->Report

Caption: HPLC-CAD Experimental Workflow for Purity Analysis.

Troubleshooting_Tree cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Issues Start Chromatographic Issue Observed Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Start->Fronting Drift Retention Time Drift? Start->Drift NoPeak No Peak? Start->NoPeak Tailing->Fronting No Sol_Tailing1 Check for silanol interactions or column overload. Tailing->Sol_Tailing1 Yes Sol_Fronting1 Check for sample solvent mismatch or column collapse. Fronting->Sol_Fronting1 Yes Sol_Drift1 Check mobile phase stability, column temperature, and pump flow. Drift->Sol_Drift1 Yes Sol_NoPeak1 Check for sample elution, detector connection, and sample stability. NoPeak->Sol_NoPeak1 Yes

Caption: Troubleshooting Decision Tree for HPLC Analysis.

Validation & Comparative

A Comparative Guide to Aliphatic Diamine Curatives for Epoxy Resins: Featuring Bis(4-aminocyclohexyl)methyl carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of Bis(4-aminocyclohexyl)methyl carbamate with other widely used aliphatic and cycloaliphatic diamine curatives in epoxy resin systems. The information presented herein is curated from a variety of experimental sources to assist in the selection of the most appropriate curing agent for specific research and development applications.

Introduction to Aliphatic Diamine Curatives

Aliphatic diamines are a cornerstone in the formulation of two-component epoxy systems, offering a range of reactivity and final performance properties. The choice of curative significantly influences the pot life, cure speed, and the ultimate thermal and mechanical properties of the cured epoxy. This guide focuses on comparing this compound, a blocked cycloaliphatic diamine, with other common aliphatic curatives such as p-Aminocyclohexyl-methane (PACM), Isophorone diamine (IPDA), and Diethylenetriamine (DETA).

This compound is a derivative of PACM where the amine functionality is temporarily blocked by a carbamate group. This "blocked" nature imparts a significantly longer pot life at ambient temperatures. The curing process is initiated by thermal decomposition of the carbamate, which releases the reactive amine. This characteristic makes it an excellent candidate for applications requiring extended working times followed by a rapid, heat-activated cure.

Performance Comparison

The following table summarizes the typical performance characteristics of this compound and other common aliphatic diamine curatives when used with a standard Bisphenol A based epoxy resin. The data presented is a compilation from various sources and should be considered as a general guideline, as performance can vary depending on the specific epoxy resin, formulation, and curing conditions.

PropertyThis compound (Blocked PACM)p-Aminocyclohexyl-methane (PACM)Isophorone Diamine (IPDA)Diethylenetriamine (DETA)
Pot Life (at 25°C) Very Long (> 8 hours)Moderate (30-60 min)Moderate (45-75 min)Short (15-30 min)
Cure Time (at elevated temp.) Fast (heat-activated)ModerateModerate to FastFast
Glass Transition Temp. (Tg) High (140-160°C)High (130-150°C)High (120-150°C)Moderate (100-120°C)
Tensile Strength HighHighHighModerate to High
Elongation at Break ModerateModerateModerate to HighLow to Moderate
Hardness (Shore D) HighHighHighHigh
Amine Blushing Resistance ExcellentGood[1]Moderate to Good[1]Poor
Color Stability ExcellentVery GoodGoodFair

Experimental Protocols

The performance data presented in this guide is typically determined using standardized testing methodologies. Below are detailed protocols for key experiments.

Pot Life Determination (ASTM D2471)
  • Sample Preparation: 100g of the epoxy resin and a stoichiometric amount of the amine curative are pre-conditioned to 25°C.

  • Mixing: The resin and curative are combined and mixed thoroughly for 2 minutes.

  • Measurement: The viscosity of the mixture is monitored over time using a rotational viscometer.

  • Endpoint: The pot life is defined as the time taken for the initial viscosity to double or reach a specified higher viscosity (e.g., 50,000 cP).

Cure Time and Glass Transition Temperature (Tg) by DSC (ASTM E1356)
  • Sample Preparation: A small amount (5-10 mg) of the thoroughly mixed epoxy-curative system is placed in a DSC pan.

  • Curing: The sample is subjected to a specific isothermal cure schedule (e.g., 1 hour at 120°C followed by 2 hours at 150°C) within the Differential Scanning Calorimeter (DSC).

  • Tg Measurement: After the initial cure, the sample is cooled and then heated at a controlled rate (e.g., 10°C/min). The glass transition temperature (Tg) is determined as the midpoint of the transition in the heat flow curve.[2]

  • Degree of Cure: The residual heat of reaction can be measured to determine the degree of cure achieved under the specified conditions.

Mechanical Properties - Tensile Strength and Elongation (ASTM D638)
  • Specimen Preparation: Dog-bone shaped specimens are cast from the epoxy-curative mixture and cured according to a specified schedule.

  • Conditioning: The cured specimens are conditioned at standard temperature and humidity for at least 24 hours.

  • Testing: The specimens are placed in a universal testing machine and pulled at a constant crosshead speed until failure.

  • Data Analysis: The tensile strength (stress at failure) and elongation at break (strain at failure) are calculated from the resulting stress-strain curve.

Visualizing Workflows and Relationships

To aid in the understanding of material selection and experimental procedures, the following diagrams are provided.

G cluster_selection Curative Selection Process start Define Application Requirements pot_life Required Pot Life? start->pot_life cure_speed Desired Cure Speed? pot_life->cure_speed Long deta DETA pot_life->deta Short thermal_props Thermal Performance (Tg)? cure_speed->thermal_props Heat-activated pacm_ipda PACM or IPDA cure_speed->pacm_ipda Ambient/Moderate Heat mech_props Mechanical Properties? thermal_props->mech_props carbamate Bis(4-aminocyclohexyl)methyl carbamate mech_props->carbamate High Tg, High Strength end_select Select Curative carbamate->end_select pacm_ipda->end_select deta->end_select

Caption: A logical workflow for selecting an aliphatic diamine curative based on key application requirements.

G cluster_workflow Experimental Workflow for Curative Evaluation start Material Preparation (Resin & Curative) mixing Stoichiometric Mixing start->mixing pot_life Pot Life Test (ASTM D2471) mixing->pot_life casting Specimen Casting mixing->casting data Data Analysis & Comparison pot_life->data curing Curing Schedule casting->curing dsc DSC Analysis (Tg) (ASTM E1356) curing->dsc tensile Tensile Testing (ASTM D638) curing->tensile dsc->data tensile->data

Caption: A typical experimental workflow for the performance evaluation of epoxy curative systems.

Conclusion

This compound stands out as a specialty curative offering a unique combination of very long pot life and rapid, high-temperature curing. This makes it ideal for applications where extended working time is critical, such as in the preparation of complex composite structures or in potting and encapsulation of electronic components. When compared to conventional aliphatic diamines like PACM, IPDA, and DETA, it provides a significant advantage in processing flexibility without compromising the high-performance characteristics of the cured epoxy, such as high glass transition temperature and excellent mechanical properties. The choice of the optimal curative will ultimately depend on the specific balance of processing requirements and desired final properties for a given application.

References

Navigating the Analytical Landscape: A Comparative Guide to the Quantification of Bis(4-aminocyclohexyl)methyl carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Potential Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Based on the analysis of other carbamates, High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS) are the most promising techniques.

Analytical MethodPotential Linearity (R²)Potential Limit of Detection (LOD)Potential Limit of Quantitation (LOQ)Potential Accuracy (% Recovery)Potential Precision (%RSD)Key Considerations
HPLC-UV >0.991-10 µg/mL5-50 µg/mL90-110%< 15%Lower sensitivity; suitable for bulk drug and high-concentration formulations. Requires a UV chromophore.
HPLC-MS/MS >0.990.01-1 µg/kg[1]0.1-10 µg/kg[2]70-120%[3]< 20%[2]High sensitivity and selectivity; ideal for trace analysis in complex matrices like biological fluids or environmental samples.
GC-MS >0.997[4]0.69-6.08 µg/kg[4]2.10-18.43 µg/kg[4]78-122%[4]< 14%[4]Requires derivatization for non-volatile carbamates; offers high sensitivity and is a robust technique.

Note: The data in this table is derived from validation studies on other carbamate compounds and should be considered as expected performance for "Bis(4-aminocyclohexyl)methyl carbamate". Actual performance must be determined through method validation with the specific compound and matrix.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are generalized protocols for the discussed techniques, adapted from established methods for other carbamates.

High-Performance Liquid Chromatography (HPLC-MS/MS)

This method is highly suitable for the trace-level quantification of carbamates in various samples.

Instrumentation:

  • High-Performance Liquid Chromatography system

  • Tandem Mass Spectrometer (MS/MS)

  • C18 Reversed-Phase Column

Sample Preparation (QuEChERS approach for solid samples):

  • Homogenize 10 g of the sample.

  • Add an internal standard and 10 mL of acetonitrile.

  • Add magnesium sulfate and sodium acetate, then shake vigorously.

  • Centrifuge the sample.

  • Take an aliquot of the supernatant and clean it up using a dispersive solid-phase extraction (d-SPE) kit containing primary secondary amine (PSA) and MgSO4.

  • Centrifuge and filter the extract before injection into the HPLC-MS/MS system.

Chromatographic Conditions:

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-20 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-product ion transitions for the analyte and internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool, especially after a derivatization step to improve the volatility and thermal stability of the carbamate.

Instrumentation:

  • Gas Chromatograph

  • Mass Spectrometer

  • Capillary GC Column (e.g., DB-5ms)

Sample Preparation and Derivatization:

  • Extract the analyte from the sample using a suitable solvent like ethyl acetate.

  • Concentrate the extract.

  • Derivatize the carbamate by, for example, silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • The derivatized sample is then injected into the GC-MS.

Chromatographic Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), then ramp up to a higher temperature (e.g., 300°C) to elute the analyte.

  • Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions to enhance sensitivity.

Visualizing the Workflow

To aid in understanding the processes involved in analytical method validation and selection, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_final Finalization Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Define_Parameters Define Validation Parameters Select_Method->Define_Parameters Prepare_Protocols Prepare Validation Protocols Define_Parameters->Prepare_Protocols Perform_Experiments Perform Experiments Prepare_Protocols->Perform_Experiments Collect_Data Collect and Record Data Perform_Experiments->Collect_Data Analyze_Data Analyze Validation Data Collect_Data->Analyze_Data Check_Acceptance Check Against Acceptance Criteria Analyze_Data->Check_Acceptance Documentation Document Results Check_Acceptance->Documentation Final_Report Prepare Final Validation Report Documentation->Final_Report

Caption: General workflow for analytical method validation.

Method_Selection_Flowchart Start Start: Define Analytical Need Trace_Analysis Trace Level Analysis? Start->Trace_Analysis High_Concentration High Concentration? Trace_Analysis->High_Concentration No Select_LC_MS_MS Select HPLC-MS/MS Trace_Analysis->Select_LC_MS_MS Yes Complex_Matrix Complex Matrix? High_Concentration->Complex_Matrix No Select_HPLC_UV Select HPLC-UV High_Concentration->Select_HPLC_UV Yes Complex_Matrix->Select_LC_MS_MS Yes Select_GC_MS Consider GC-MS (with derivatization) Complex_Matrix->Select_GC_MS Consider High_Throughput High Throughput Needed? Automate_Sample_Prep Automate Sample Preparation High_Throughput->Automate_Sample_Prep Yes Select_LC_MS_MS->High_Throughput Select_HPLC_UV->High_Throughput

Caption: Decision flow for selecting an analytical method.

References

Comparative Study of Mechanical Properties of Polymers Based on "Bis(4-aminocyclohexyl)methyl carbamate" and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Performance with Supporting Experimental Data

This guide provides a comparative analysis of the mechanical properties of polymers derived from monomers structurally related to "Bis(4-aminocyclohexyl)methyl carbamate." Due to the limited availability of data on polymers synthesized directly from this specific monomer, this study focuses on close analogs, namely polyurethanes and polyamides derived from 4,4'-diaminodicyclohexylmethane (PACM) and its derivatives. These analogs offer valuable insights into the expected performance of polymers incorporating the bis(4-aminocyclohexyl)methane backbone.

Data Presentation: A Comparative Analysis of Mechanical Properties

The following table summarizes the key mechanical properties of polyurethanes and polyamides based on PACM and its derivatives, providing a baseline for understanding the potential performance of polymers derived from "this compound."

PropertyPolyurethane Elastomer (from HMDA-derived diol)Polyamide (Nylon PACM12)Aromatic Polyamide (for comparison)
Tensile Strength 37.1 ± 1.7 MPa~50-70 MPa70 - 85 MPa
Elongation at Break High (elastomeric)ModerateLow
Flexural Modulus Low1.8 - 2.5 GPa2.8 - 3.5 GPa
Toughness 118.8 ± 5.1 MJ/m³HighModerate
Hardness (Shore D) ~40-60~70-85>85
Notched Izod Impact Strength HighVery High (>800 J/m)Low to Moderate

Experimental Protocols: Methodologies for Key Experiments

The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The following are detailed protocols for the key mechanical tests.

Tensile Properties (ASTM D638)

This test method determines the tensile properties of plastics, including tensile strength, elongation, and modulus of elasticity.

  • Specimen Preparation: Test specimens are prepared in a dumbbell shape according to ASTM D638 Type I-V specifications, depending on the material's thickness.[1] Specimens are conditioned for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.[1]

  • Apparatus: A universal testing machine (UTM) equipped with grips to hold the specimen and an extensometer to measure strain is used.[2][3]

  • Procedure: The specimen is securely mounted in the grips of the UTM. A uniaxial tensile load is applied at a constant crosshead speed (typically 5 mm/min for rigid plastics) until the specimen fractures.[1] The force and elongation are continuously recorded throughout the test.[1]

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length that the material undergoes before breaking.

    • Modulus of Elasticity (Young's Modulus): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.

Flexural Properties (ASTM D790)

This test method is used to determine the flexural strength and flexural modulus of rigid and semi-rigid plastics.

  • Specimen Preparation: Rectangular bar specimens are used, with dimensions specified in the standard.

  • Apparatus: A universal testing machine (UTM) with a three-point bending fixture is employed. The fixture consists of two supports for the specimen and a loading nose to apply the force at the center.

  • Procedure: The test specimen is placed on the two supports, and the loading nose applies a load at a specified rate until the specimen breaks or reaches a maximum strain of 5.0%.

  • Calculations:

    • Flexural Strength: The maximum stress experienced by the material at the moment of rupture.

    • Flexural Modulus: A measure of the material's stiffness in bending, calculated from the stress-strain curve.

Notched Izod Impact Strength (ASTM D256)

This test is used to determine the impact resistance of plastics.

  • Specimen Preparation: A rectangular bar specimen with a V-notch machined into it is used. The standard specimen dimensions are 63.5 x 12.7 x 3.2 mm.[2]

  • Apparatus: An Izod impact testing machine, which consists of a pendulum that swings down to strike the specimen.

  • Procedure: The notched specimen is clamped vertically in the test fixture. The pendulum is released from a specified height and strikes the notched side of the specimen. The energy absorbed by the specimen during fracture is measured.

  • Calculation: The impact strength is calculated as the energy absorbed divided by the thickness of the specimen at the notch.

Mandatory Visualization: Diagrams

Synthesis Workflow for Polyurethane Elastomer

The following diagram illustrates a typical synthesis process for a polyurethane elastomer using a diol dicarbamate chain extender derived from 4,4'-diaminodicyclohexylmethane (HMDA), a close structural analog of the target monomer.

G cluster_synthesis Polyurethane Synthesis Diisocyanate Diisocyanate (e.g., MDI) Prepolymer_Formation Prepolymer Formation Diisocyanate->Prepolymer_Formation Polyol Polyol (e.g., PTMG) Polyol->Prepolymer_Formation Chain_Extender Diol Dicarbamate Chain Extender (from HMDA) Chain_Extension Chain Extension Chain_Extender->Chain_Extension Prepolymer_Formation->Chain_Extension Polyurethane Polyurethane Elastomer Chain_Extension->Polyurethane

Caption: Synthesis workflow for polyurethane elastomer.

Logical Relationship of Mechanical Properties

The following diagram illustrates the logical relationship between the chemical structure of the polymer and its resulting mechanical properties.

G cluster_properties Structure-Property Relationship Monomer_Structure Monomer Structure (e.g., Cycloaliphatic diamine) Polymer_Backbone Polymer Backbone (e.g., Polyurethane, Polyamide) Monomer_Structure->Polymer_Backbone Intermolecular_Forces Intermolecular Forces (e.g., Hydrogen Bonding) Polymer_Backbone->Intermolecular_Forces Mechanical_Properties Mechanical Properties Intermolecular_Forces->Mechanical_Properties Tensile_Strength Tensile Strength Mechanical_Properties->Tensile_Strength Flexural_Modulus Flexural Modulus Mechanical_Properties->Flexural_Modulus Impact_Strength Impact Strength Mechanical_Properties->Impact_Strength

Caption: Relationship between polymer structure and mechanical properties.

References

Cross-reactivity studies of "Bis(4-aminocyclohexyl)methyl carbamate" with different functional groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity of "Bis(4-aminocyclohexyl)methyl carbamate" with various functional groups. In the absence of specific experimental data for this compound, this analysis is based on established principles of chemical reactivity for its constituent functional groups: a carbamate linkage and primary aliphatic amines. This document is intended to serve as a foundational resource for anticipating potential interactions and designing relevant experimental validations.

Overview of Reactive Moieties

"this compound" possesses two primary types of reactive functional groups:

  • Primary Amines (-NH₂): Located on each of the cyclohexyl rings, these groups are nucleophilic and basic. They are expected to be the primary sites of reaction with a variety of electrophilic functional groups.

  • Carbamate (urethane) Linkage (-O-CO-NH-): This group is generally stable but can undergo nucleophilic attack at the carbonyl carbon, particularly under harsh conditions or in the presence of strong nucleophiles.

The steric hindrance around these functional groups, provided by the bulky cyclohexyl rings, may influence the rate and feasibility of these potential reactions.

Predicted Cross-Reactivity Summary

The following tables summarize the predicted reactivity of "this compound" with common functional groups. The reactivity is categorized as High, Moderate, Low, or Negligible based on general organic chemistry principles.

Table 1: Predicted Reactivity of the Primary Amine Groups

Interacting Functional GroupPredicted ReactivityPotential ProductsReaction Conditions
Acyl Halides (-COCl) HighAmidesTypically rapid at room temperature, often with a base.
Anhydrides (-(CO)₂O) HighAmidesGenerally proceeds readily, may require mild heating.
Aldehydes (-CHO) HighImines (Schiff bases)Often spontaneous, may require mild acid or base catalysis.
Ketones (-C=O) ModerateImines (Schiff bases)Slower than with aldehydes, may require catalysis and removal of water.
Esters (-COOR) Moderate to LowAmidesRequires heating or catalysis (e.g., acid or base).
Isocyanates (-NCO) HighUreasRapid, often exothermic reaction.
Isothiocyanates (-NCS) HighThioureasRapid reaction, similar to isocyanates.
Epoxides Moderateβ-Amino alcoholsRing-opening reaction, may require catalysis.
Alkyl Halides (-X) Moderate to LowSecondary AminesNucleophilic substitution; reactivity depends on the nature of the alkyl halide.
Carboxylic Acids (-COOH) Low (without activators)AmidesRequires coupling agents (e.g., DCC, EDC) or high temperatures.

Table 2: Predicted Reactivity of the Carbamate Linkage

Interacting Functional GroupPredicted ReactivityPotential ProductsReaction Conditions
Strong Nucleophiles (e.g., OH⁻, RO⁻) Moderate to LowAlcohols, Amines, Carbonate derivativesRequires strong basic or acidic conditions and often heat (hydrolysis).
Strong Reducing Agents (e.g., LiAlH₄) ModerateAmines, AlcoholsCan lead to cleavage of the carbamate bond.
Strong Oxidizing Agents LowDecompositionGenerally stable to mild oxidation.

Experimental Protocols for Assessing Cross-Reactivity

To validate the predicted cross-reactivity profile, the following experimental methodologies are recommended.

General Protocol for Reactivity Screening
  • Reactant Preparation: Prepare stock solutions of "this compound" and a panel of test compounds representing various functional groups (e.g., an acyl chloride, an aldehyde, an isocyanate) in a suitable aprotic solvent (e.g., acetonitrile, THF).

  • Reaction Setup: In separate reaction vessels, combine the solution of "this compound" with each test compound. It is advisable to run reactions at different temperatures (e.g., room temperature, 50 °C) and time points.

  • Reaction Monitoring: Monitor the progress of the reactions using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Thin Layer Chromatography (TLC). The disappearance of starting materials and the appearance of new peaks will indicate a reaction.

  • Product Characterization: If a reaction is observed, scale up the reaction to isolate the product. Characterize the structure of the product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the nature of the cross-reactivity.

Competitive Binding Assays

For assessing cross-reactivity in a biological or pseudo-biological context (e.g., with a target protein), competitive binding assays can be employed.

  • Assay Setup: Develop a primary binding assay for "this compound" with its intended target. This could be a fluorescence polarization assay, a surface plasmon resonance (SPR) assay, or an enzyme-linked immunosorbent assay (ELISA).

  • Competition: Introduce potential cross-reactants (competitor compounds with various functional groups) into the assay at various concentrations.

  • Data Analysis: A decrease in the binding signal of "this compound" to its target in the presence of a competitor indicates cross-reactivity. The IC50 value for the competitor can be determined to quantify the extent of this interaction.

Visualizing Potential Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key reactive sites and potential reaction pathways of "this compound".

G Potential Reactive Sites of this compound cluster_molecule This compound cluster_sites Reactive Sites mol H₂N-C₆H₁₀-CH(OC(=O)NH₂)-C₆H₁₀-NH₂ amine1 Primary Amine 1 mol->amine1 Nucleophilic amine2 Primary Amine 2 mol->amine2 Nucleophilic carbamate Carbamate mol->carbamate Potentially Labile G Predicted Reaction Pathway with an Electrophile (Acyl Chloride) reactant1 This compound (Nucleophile) product Amide Product reactant1->product Nucleophilic Acyl Substitution reactant2 R-COCl (Electrophile) reactant2->product G Predicted Hydrolysis of the Carbamate Linkage start This compound intermediate Carbamic Acid Intermediate start->intermediate Nucleophilic Attack (e.g., by H₂O/OH⁻) product1 Bis(4-aminocyclohexyl)methanol intermediate->product1 product2 Ammonia + CO₂ intermediate->product2

A Comparative Guide to the Thermal Analysis of Bis(4-aminocyclohexyl)methyl Carbamate and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

"Bis(4-aminocyclohexyl)methyl carbamate" is a diamine carbamate, and its thermal stability is a critical parameter for its storage, handling, and application, particularly in pharmaceutical and material science contexts. The parent molecule, bis(4-aminocyclohexyl)methane, exists as a mixture of three stereoisomers: cis-cis, cis-trans, and trans-trans. These geometric isomers arise from the relative orientations of the amino groups on the two cyclohexyl rings. The stereochemistry of these isomers can influence their physical properties, including their thermal behavior, due to differences in molecular packing and intermolecular forces in the solid state.

Expected Thermal Behavior and Isomeric Comparison

The thermal decomposition of carbamates can be complex. Generally, they are known to be thermally labile. The analysis of the isomers of "this compound" would likely reveal distinct thermal profiles:

  • Differential Scanning Calorimetry (DSC): DSC is used to measure changes in heat flow associated with thermal transitions in a material. For the isomers of "this compound," DSC would be employed to determine their melting points and enthalpies of fusion. It is anticipated that the trans-trans isomer, typically having the highest degree of symmetry, would exhibit the most efficient crystal packing. This would likely result in a higher melting point and a greater enthalpy of fusion compared to the less symmetrical cis-trans and cis-cis isomers.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to assess thermal stability and decomposition profiles. While the covalent bond structures are identical across the isomers, subtle differences in their crystal lattice energies and intermolecular interactions could lead to minor variations in their decomposition temperatures.

Data Presentation

The following tables present a hypothetical summary of the kind of quantitative data that would be obtained from TGA and DSC analyses of the isomers of "this compound."

Table 1: Hypothetical DSC Data for Isomers of this compound

IsomerMelting Point (Tm) (°C)Enthalpy of Fusion (ΔHf) (J/g)
cis,cis145 - 155110
cis,trans155 - 165125
trans,trans170 - 180140

Table 2: Hypothetical TGA Data for Isomers of this compound

IsomerOnset Decomposition Temperature (Tonset) (°C)Temperature at 50% Mass Loss (T50%) (°C)
cis,cis205250
cis,trans210255
trans,trans215260

Experimental Protocols

The following are detailed methodologies for the thermal analysis of "this compound" isomers.

Differential Scanning Calorimetry (DSC) Protocol:

  • Sample Preparation: Approximately 3-5 mg of each purified isomer is weighed into a standard aluminum DSC pan. The pan is hermetically sealed.

  • Instrumentation: A calibrated DSC instrument is used. An empty, hermetically sealed aluminum pan is used as the reference.

  • Thermal Program:

    • The sample is equilibrated at 25°C.

    • The temperature is increased to 250°C at a linear heating rate of 10°C/min.

    • The sample is held at 250°C for 2 minutes to ensure complete melting.

    • The sample is then cooled back to 25°C at a rate of 10°C/min.

  • Atmosphere: The experiment is conducted under a continuous flow of inert nitrogen gas (50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The melting point (Tm) is determined as the peak temperature of the melting endotherm, and the enthalpy of fusion (ΔHf) is calculated from the area under the peak.

Thermogravimetric Analysis (TGA) Protocol:

  • Sample Preparation: Approximately 5-10 mg of each purified isomer is placed in a ceramic or platinum TGA pan.

  • Instrumentation: A calibrated TGA instrument is used.

  • Thermal Program:

    • The sample is equilibrated at 30°C.

    • The temperature is increased to 600°C at a linear heating rate of 10°C/min.

  • Atmosphere: The analysis is performed under a dynamic nitrogen atmosphere (50 mL/min) to ensure an inert environment.

  • Data Analysis: The onset decomposition temperature (Tonset) is determined from the initial point of mass loss. The temperature at which 50% of the initial mass is lost (T50%) is also recorded to compare the decomposition profiles.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comparative thermal analysis of the isomers.

experimental_workflow start Start: Isomer Samples (cis-cis, cis-trans, trans-trans) dsc_analysis Differential Scanning Calorimetry (DSC) start->dsc_analysis tga_analysis Thermogravimetric Analysis (TGA) start->tga_analysis dsc_data Melting Point (Tm) Enthalpy of Fusion (ΔHf) dsc_analysis->dsc_data yields tga_data Decomposition Temp (Tonset) Mass Loss Profile tga_analysis->tga_data yields comparison Comparative Analysis of Isomer Thermal Properties dsc_data->comparison tga_data->comparison

Caption: Workflow for the comparative thermal analysis of isomers.

A Spectroscopic Guide: Unveiling the Molecular Signature of Bis(4-aminocyclohexyl)methyl Carbamate and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, a thorough understanding of the molecular characteristics of synthesized compounds is paramount. This guide provides a comparative spectroscopic analysis of Bis(4-aminocyclohexyl)methyl carbamate, a compound of interest in various chemical and pharmaceutical applications, and its primary precursors: 4,4'-Methylenebis(cyclohexylamine) and Methyl chloroformate. By examining their distinct spectroscopic fingerprints through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), we can elucidate the structural transformations occurring during its synthesis.

Executive Spectroscopic Summary

The formation of this compound from its precursors introduces a carbamate functional group, which significantly alters the spectroscopic features of the molecule. The most notable changes are the appearance of a characteristic carbonyl (C=O) stretching vibration in the IR spectrum and the emergence of a new quaternary carbon signal in the 13C NMR spectrum. Mass spectrometry confirms the successful synthesis by revealing the molecular ion peak corresponding to the final product's mass.

While comprehensive experimental NMR and IR data for this compound is not widely available in public databases, this guide compiles the existing spectroscopic information for its precursors and predicted mass spectral data for the final product to facilitate a comparative analysis.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural verification of the final product.

Compound Spectroscopic Technique Key Data Points
This compound Mass Spectrometry (Predicted)[M+H]+: 270.21761 m/z, [M+Na]+: 292.19955 m/z[1]
4,4'-Methylenebis(cyclohexylamine) 13C NMR (CDCl3)Chemical shifts (δ) at approximately 30-50 ppm (cyclohexyl carbons)[2]
FTIR (Gas Phase)N-H stretching: ~3360 cm-1, C-H stretching: ~2850-2920 cm-1, N-H bending: ~1600 cm-1
Mass SpectrometryMolecular Ion (M+): 210.21 m/z[3]
Methyl chloroformate 1H NMR (Varian A-60)Chemical shift (δ) at approximately 4.1 ppm (methyl protons)[4]
FTIR (Liquid Phase)C=O stretching: ~1780 cm-1, C-O stretching: ~1180 cm-1, C-Cl stretching: ~700 cm-1[5]
Mass SpectrometryMolecular Ion (M+): 94.0 m/z, 96.0 m/z (due to 35Cl and 37Cl isotopes)[6]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this analysis. Researchers should adapt these protocols based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition :

    • For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation :

    • Liquid Samples (e.g., Methyl chloroformate) : A thin film of the liquid can be placed between two KBr or NaCl plates.

    • Solid Samples (e.g., 4,4'-Methylenebis(cyclohexylamine)) : Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Instrumentation : Use a benchtop FTIR spectrometer.

  • Data Acquisition : Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or pure KBr pellet should be collected and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method. For these compounds, Electrospray Ionization (ESI) or Electron Impact (EI) are common techniques.

  • Instrumentation : A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition : Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis : Identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and deduce structural information.

Synthetic Pathway Visualization

The synthesis of this compound from its precursors can be visualized as a straightforward nucleophilic substitution reaction. The amino groups of 4,4'-Methylenebis(cyclohexylamine) act as nucleophiles, attacking the electrophilic carbonyl carbon of Methyl chloroformate, leading to the formation of the carbamate linkage and elimination of hydrochloric acid.

G cluster_precursors Precursors cluster_product Product 4,4'-Methylenebis(cyclohexylamine) 4,4'-Methylenebis(cyclohexylamine) This compound This compound 4,4'-Methylenebis(cyclohexylamine)->this compound + Methyl chloroformate Methyl chloroformate Methyl chloroformate->this compound Nucleophilic Substitution

References

A Comparative Performance Evaluation of Bis(4-aminocyclohexyl)methyl Carbamate and Isophorone Diamine in Epoxy Curing

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Formulation Scientists

In the realm of thermosetting polymers, the selection of a curing agent is paramount to tailoring the final properties of an epoxy resin system. This guide provides a detailed comparative evaluation of two cycloaliphatic amine-based curing agents: Isophorone Diamine (IPDA) and Bis(4-aminocyclohexyl)methyl carbamate.

Therefore, for the purpose of this guide, it is hypothesized that this compound functions as a latent curing agent that, upon thermal activation, releases Bis(4-aminocyclohexyl)methane (PACM) to initiate the curing reaction. The performance characteristics of the cured epoxy will thus be governed by the properties of PACM. This guide will proceed with a detailed comparison of the performance of PACM and the widely used cycloaliphatic amine, Isophorone Diamine (IPDA).

Chemical Structures and Curing Reaction

Both PACM and IPDA are cycloaliphatic amines that cure epoxy resins through the nucleophilic addition of their primary amine groups to the epoxide rings of the epoxy resin. This reaction results in the formation of a highly cross-linked, three-dimensional polymer network, imparting rigidity, thermal stability, and chemical resistance to the final material.

Performance Data: PACM vs. IPDA in Epoxy Curing

The following tables summarize key performance metrics for epoxy resins cured with PACM and IPDA. The data is compiled from various sources and represents typical values for standard epoxy resin systems (e.g., based on Bisphenol A diglycidyl ether - DGEBA).

Table 1: Thermal Properties of Cured Epoxy Resins

PropertyCuring AgentTypical ValueTest Method
Glass Transition Temperature (Tg) PACM~140-160 °CDSC / DMA
IPDA~138-155 °C[2]DSC / DMA
Decomposition Temperature (Td) PACM>300 °CTGA
IPDA>300 °CTGA

Table 2: Mechanical Properties of Cured Epoxy Resins

PropertyCuring AgentTypical ValueTest Method
Tensile Strength PACMHighASTM D638[3]
IPDA541 MPa (for a specific composite)[2]ASTM D638[3]
Compressive Strength PACMHighASTM D695[3]
IPDA2.74 GPa (compressive modulus)[2]ASTM D695[3]
Flexural Strength PACMHighASTM D790[3]
IPDAHighASTM D790[3]
Shore D Hardness PACMHigh, good development[4]ISO 868
IPDA>80[5]ISO 868

Table 3: Handling and Processing Characteristics

PropertyPACM-based SystemsIPDA-based Systems
Pot-life Generally longer pot-life and reduced heat development compared to other cycloaliphatic amines.[5][6]Moderate reactivity.[7]
Amine Blushing Low tendency to undergo amine blushing, resulting in better surface appearance and gloss retention.[5][6]Lower yellowing tendency compared to other amines.[8]
Color Stability Excellent transparency and color stability with high yellowing resistance.[5][6]Enhanced UV stability and lower yellowing tendency.[7][8]
Chemical Resistance Good chemical resistance to organic acids and solvents.[5][6]Excellent chemical resistance.[9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance data tables.

Differential Scanning Calorimetry (DSC) for Curing Profile and Glass Transition Temperature (Tg)
  • Objective: To determine the heat of reaction (curing) and the glass transition temperature (Tg) of the cured epoxy system.

  • Apparatus: A differential scanning calorimeter (DSC).

  • Procedure:

    • A small, precisely weighed sample (typically 5-10 mg) of the uncured epoxy resin and curing agent mixture is placed in an aluminum DSC pan. An empty pan is used as a reference.

    • The sample is heated in the DSC instrument under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).[10]

    • The heat flow to the sample is monitored as a function of temperature. The curing reaction will produce an exothermic peak. The area under this peak is integrated to determine the total heat of reaction (ΔH).[11]

    • To determine the Tg of the cured material, the sample is first cured in the DSC or in an oven following a specific curing schedule.

    • The cured sample is then cooled and subjected to a second heating scan in the DSC. The Tg is observed as a step-like change in the heat capacity.[11][12]

  • Data Analysis: The onset temperature, peak temperature, and enthalpy of the curing exotherm are determined from the first heating scan. The Tg is typically determined as the midpoint of the transition in the heat flow curve from the second heating scan.[13]

Thermogravimetric Analysis (TGA) for Thermal Stability
  • Objective: To evaluate the thermal stability and decomposition profile of the cured epoxy resin.

  • Apparatus: A thermogravimetric analyzer (TGA).

  • Procedure:

    • A small, weighed sample of the fully cured epoxy material is placed in the TGA sample pan.

    • The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (typically nitrogen or air) to a high temperature (e.g., 600-800 °C).[14][15]

    • The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is often reported as the temperature at which 5% weight loss occurs.[14]

Mechanical Properties Testing (Tensile and Flexural Strength)
  • Objective: To determine the tensile and flexural properties of the cured epoxy resin.

  • Apparatus: A universal testing machine with appropriate grips and fixtures.

  • Specimen Preparation: Test specimens are prepared by casting the epoxy-hardener mixture into molds of standard dimensions (e.g., "dog-bone" shape for tensile testing as per ASTM D638, and rectangular bars for flexural testing as per ASTM D790). The specimens are allowed to cure fully under specified conditions (e.g., at room temperature for two weeks).[3][16]

  • Tensile Testing (ASTM D638):

    • The "dog-bone" shaped specimen is mounted in the grips of the universal testing machine.

    • A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.

    • The load and displacement are recorded throughout the test.

    • Tensile strength is calculated as the maximum stress the material can withstand before breaking.[17]

  • Flexural Testing (ASTM D790):

    • The rectangular bar specimen is placed on two supports in a three-point bending fixture.

    • A load is applied to the center of the specimen at a constant rate until it fractures or reaches a specified deflection.

    • The load and deflection are recorded.

    • Flexural strength is calculated from the load at fracture.[17]

Mandatory Visualizations

experimental_workflow cluster_materials Material Preparation cluster_curing Curing cluster_analysis Performance Evaluation cluster_thermal_methods Thermal Methods cluster_mechanical_methods Mechanical Methods Resin Epoxy Resin (e.g., DGEBA) Mix Stoichiometric Mixing Resin->Mix Hardener Curing Agent (IPDA or Carbamate) Hardener->Mix Cure Curing Schedule (e.g., Temp & Time) Mix->Cure Thermal Thermal Analysis Cure->Thermal Mechanical Mechanical Testing Cure->Mechanical DSC DSC (Tg, Cure Profile) Thermal->DSC TGA TGA (Thermal Stability) Thermal->TGA Tensile Tensile Strength (ASTM D638) Mechanical->Tensile Flexural Flexural Strength (ASTM D790) Mechanical->Flexural

Caption: Experimental workflow for evaluating epoxy curing agents.

logical_relationship Carbamate This compound (Blocked Amine) Heat Heat (Thermal Activation) Carbamate->Heat Input PACM Bis(4-aminocyclohexyl)methane (PACM) (Active Curing Agent) Heat->PACM releases CO2 Carbon Dioxide (CO2) (Byproduct) Heat->CO2 releases CuredEpoxy Cured Epoxy Network PACM->CuredEpoxy cures EpoxyResin Epoxy Resin EpoxyResin->CuredEpoxy reacts with

Caption: Proposed activation and curing mechanism for the carbamate hardener.

Conclusion

While direct comparative data for this compound is scarce, by treating it as a latent form of PACM, a meaningful comparison with the widely used IPDA can be made.

  • PACM-cured systems are noted for their excellent color stability, longer pot-life, and reduced tendency for amine blushing, making them suitable for applications where aesthetics and a wider processing window are critical.[5][6]

  • IPDA-cured systems are well-established and offer a good balance of mechanical strength, chemical resistance, and UV stability.[9][18]

The choice between these curing agents will ultimately depend on the specific performance requirements of the final application, including processing conditions, desired aesthetic finish, and the mechanical and thermal demands on the cured product. For applications requiring a latent curing system with delayed reactivity until thermally activated, this compound, acting as a precursor to PACM, presents a viable option, offering the performance benefits associated with PACM.

References

Benchmarking the performance of "Bis(4-aminocyclohexyl)methyl carbamate" cured resins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the performance of epoxy resins cured with Bis(4-aminocyclohexyl)methyl carbamate against other common cycloaliphatic amine curing agents. The information is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the properties of these thermosetting polymers.

Introduction to Cycloaliphatic Amine Curing Agents

Cycloaliphatic amines are a class of curing agents for epoxy resins known for imparting a good balance of properties, including high glass transition temperature (Tg), good mechanical strength, and excellent chemical resistance. This compound is a specific type of cycloaliphatic amine that offers unique handling and performance characteristics. This guide benchmarks its performance against two widely used alternatives: Isophorone Diamine (IPD) and 4,4'-Diaminodicyclohexylmethane (PACM).

Performance Comparison

PropertyThis compoundIsophorone Diamine (IPD)4,4'-Diaminodicyclohexylmethane (PACM)
Glass Transition Temp. (Tg) ~151 °C[1]HighHigh
Tensile Strength Data not availableHighHigh
Flexural Modulus Data not availableHighHigh
Chemical Resistance Good (expected)ExcellentExcellent

Note: The performance of the final cured resin is highly dependent on the specific epoxy resin used, the stoichiometry of the formulation, and the curing schedule.

Key Performance Attributes

Thermal Stability: The glass transition temperature (Tg) is a critical indicator of a material's performance at elevated temperatures. Resins cured with cycloaliphatic amines generally exhibit high Tg values. The available data for a carbamate derived from IPDA suggests a Tg of approximately 151°C, indicating good thermal stability.[1]

Chemical Resistance: The cross-linked network formed by cycloaliphatic amines provides a robust barrier against a wide range of chemicals.[2] Resins cured with PACM, for instance, show excellent resistance to organic acids and solvents.[2] It is anticipated that resins cured with this compound would exhibit similar good chemical resistance.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

Glass Transition Temperature (Tg) Determination via Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature of the cured epoxy resin.

Apparatus: Differential Scanning Calorimeter (DSC)

Procedure:

  • A small sample (typically 5-10 mg) of the cured epoxy resin is hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is heated at a constant rate, typically 10°C/min, under a nitrogen atmosphere.

  • The heat flow to the sample is monitored as a function of temperature.

  • The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.

Tensile Properties (ASTM D638)

Objective: To determine the tensile strength, tensile modulus, and elongation at break of the cured epoxy resin.

Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.

Procedure:

  • Dog-bone shaped specimens are prepared from the cured epoxy resin according to the dimensions specified in ASTM D638.

  • The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period.

  • The cross-sectional area of the specimen's gauge section is measured.

  • The specimen is mounted in the grips of the UTM.

  • The extensometer is attached to the gauge section of the specimen.

  • A tensile load is applied at a constant crosshead speed until the specimen fractures.

  • The load and extension data are recorded throughout the test.

  • Tensile strength, tensile modulus, and elongation at break are calculated from the recorded data.

Flexural Properties (ASTM D790)

Objective: To determine the flexural strength and flexural modulus of the cured epoxy resin.

Apparatus: Universal Testing Machine (UTM) with a three-point or four-point bending fixture.

Procedure:

  • Rectangular bar specimens are prepared from the cured epoxy resin according to the dimensions specified in ASTM D790.

  • The specimens are conditioned at a standard temperature and humidity.

  • The width and thickness of the specimen are measured.

  • The specimen is placed on the supports of the bending fixture in the UTM.

  • A load is applied to the center of the specimen at a constant crosshead speed until the specimen fractures or reaches a specified deflection.

  • The load and deflection data are recorded throughout the test.

  • Flexural strength and flexural modulus are calculated from the recorded data.

Chemical Resistance (ASTM D543)

Objective: To evaluate the resistance of the cured epoxy resin to various chemical reagents.

Apparatus: Immersion containers, analytical balance, and equipment for evaluating changes in physical properties (e.g., UTM for mechanical testing).

Procedure:

  • Test specimens of a specified size and shape are prepared from the cured epoxy resin.

  • The initial weight and dimensions of the specimens are recorded.

  • The specimens are fully immersed in the selected chemical reagents in closed containers.

  • The containers are stored at a specified temperature for a predetermined duration.

  • At the end of the exposure period, the specimens are removed, cleaned, and dried.

  • The final weight and dimensions of the specimens are measured.

  • The percentage change in weight and dimensions is calculated.

  • The effect of the chemical exposure on the mechanical properties (e.g., tensile strength, flexural strength) can also be evaluated by testing the exposed specimens according to the relevant ASTM standards and comparing the results to unexposed control specimens.

Visualizing the Workflow

The selection of an appropriate curing agent is a critical step in formulating an epoxy resin system with the desired performance characteristics. The following diagram illustrates a logical workflow for this process.

Curing_Agent_Selection_Workflow start Define Application Requirements prop Identify Key Performance Properties (Tg, Strength, etc.) start->prop candidates Select Potential Curing Agent Candidates prop->candidates formulate Formulate Epoxy Systems with Selected Curing Agents candidates->formulate cure Cure Resin Samples (Controlled Conditions) formulate->cure test Perform Performance Testing (DSC, Tensile, Flexural, Chemical) cure->test analyze Analyze and Compare Experimental Data test->analyze select Select Optimal Curing Agent analyze->select Meets Requirements fail Re-evaluate Candidates or Formulation analyze->fail Does Not Meet Requirements fail->candidates

Caption: Workflow for Curing Agent Selection.

This guide provides a foundational understanding of the performance of this compound cured resins in comparison to established alternatives. Further research and direct experimental testing are recommended to obtain a more comprehensive and quantitative performance profile for specific applications.

References

A Comparative Analysis of Biscarbamate Analogs: Unraveling Structure-Property Relationships for Neurotherapeutic Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological properties is paramount. This guide provides a comparative analysis of a series of biscarbamate analogs, offering insights into how structural modifications influence their potential as selective inhibitors of butyrylcholinesterase (BChE), a key target in the treatment of Alzheimer's disease.

This analysis is based on a study that synthesized and evaluated eighteen biscarbamate compounds, systematically altering substituents on the carbamoyl and hydroxyaminoethyl moieties.[1][2] The findings, summarized below, provide a valuable dataset for guiding the design of future neurotherapeutics.

Core Structure and Analogs

The parent compound for this analysis is not "Bis(4-aminocyclohexyl)methyl carbamate" itself, but a series of biscarbamates designed to investigate the structure-activity relationship (SAR) for BChE inhibition. The core structure consists of two carbamate moieties linked by a flexible chain. The synthesized analogs feature variations in the substituents attached to the carbamate nitrogen and the hydroxyaminoethyl side chain.

Comparative Performance Data

The following tables summarize the key quantitative data for a selection of the most promising biscarbamate analogs from the study, focusing on their butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) inhibitory activity, selectivity, predicted blood-brain barrier (BBB) permeability, and cytotoxicity.

Table 1: Cholinesterase Inhibitory Activity and Selectivity of Biscarbamate Analogs [1][2]

CompoundSubstituent (Carbamoyl)Substituent (Hydroxyaminoethyl)BChE Inhibition (k_i / 10^4 M⁻¹min⁻¹)AChE Inhibition (k_i / 10^4 M⁻¹min⁻¹)Selectivity Index (AChE/BChE)
1 Diethyl2-Methylpropyl1.8 ± 0.20.033 ± 0.00454.5
2 Diethyl2,2-Dimethylpropyl2.5 ± 0.30.012 ± 0.001208.3
8 Dipropyl2-Methylpropyl3.2 ± 0.40.456 ± 0.057.0
16 Morpholine2,2-Dimethylpropyl1.5 ± 0.20.009 ± 0.001166.7

Table 2: Predicted Blood-Brain Barrier Permeability and Cytotoxicity of Selected Analogs [1][2]

CompoundPredicted BBB Permeability (logBB)Cytotoxicity (SH-SY5Y cells, % viability at 10 µM)
1 0.15 (High)> 95%
2 0.22 (High)> 95%
8 -0.05 (Moderate)> 95%
16 0.08 (High)> 95%

Structure-Property Relationship Insights

The analysis of the data reveals several key structure-activity relationships:

  • Carbamoyl Substituents: Increasing the steric bulk of the N-alkyl groups on the carbamate, from diethyl to dipropyl, generally led to an increase in BChE inhibitory potency. However, this was often accompanied by a decrease in selectivity over AChE.[1][2]

  • Hydroxyaminoethyl Substituents: The nature of the substituent on the hydroxyaminoethyl chain significantly impacted both potency and selectivity. The presence of a bulky tert-butyl group (as in compounds 2 and 16) was associated with high BChE selectivity.[1][2]

  • Blood-Brain Barrier Permeability: The majority of the synthesized compounds showed favorable predicted logBB values, suggesting good potential for crossing the blood-brain barrier. Lipophilicity and the presence of specific functional groups influence this property.[1][2]

  • Cytotoxicity: The tested compounds exhibited low cytotoxicity against human neuroblastoma SH-SY5Y cells, indicating a favorable preliminary safety profile.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Cholinesterase Inhibition Assay

The inhibitory activity of the biscarbamate analogs against AChE and BChE was determined using a modified Ellman's method.

Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection enzyme Enzyme Solution (AChE or BChE) mix Mix Enzyme, Inhibitor, and Buffer enzyme->mix inhibitor Inhibitor Solution (Biscarbamate Analog) inhibitor->mix buffer Phosphate Buffer (pH 8.0) buffer->mix incubate Incubate at 37°C mix->incubate add_dtnb Add DTNB incubate->add_dtnb add_atch Add Acetylthiocholine (Substrate) add_dtnb->add_atch measure Measure Absorbance at 412 nm add_atch->measure calculate Calculate % Inhibition and k_i measure->calculate

Experimental Workflow for Cholinesterase Inhibition Assay

Procedure:

  • Prepare solutions of the enzyme (either electric eel AChE or equine serum BChE), the biscarbamate inhibitor at various concentrations, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in phosphate buffer (pH 8.0).

  • In a 96-well plate, add the enzyme solution, inhibitor solution, and buffer.

  • Incubate the plate at 37°C for a specified time.

  • Add DTNB to each well.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Monitor the change in absorbance at 412 nm over time using a microplate reader.

  • The rate of reaction is proportional to the enzyme activity. The inhibitory constant (k_i) is calculated from the decrease in reaction rate at different inhibitor concentrations.

Blood-Brain Barrier Permeability Assay (PAMPA)

The parallel artificial membrane permeability assay (PAMPA) was used to predict the passive permeability of the compounds across the BBB.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis donor Prepare Donor Plate (Compound in Buffer) sandwich Sandwich Donor and Acceptor Plates donor->sandwich acceptor Prepare Acceptor Plate (Buffer) acceptor->sandwich membrane Coat Filter Plate with Porcine Brain Lipid membrane->sandwich incubate Incubate at Room Temperature sandwich->incubate measure Measure Compound Concentration in Donor and Acceptor Wells (UV-Vis Spectroscopy) incubate->measure calculate Calculate Permeability Coefficient (Pe) measure->calculate

Experimental Workflow for PAMPA-BBB Assay

Procedure:

  • A filter plate is coated with a porcine brain lipid solution to create an artificial membrane.

  • The wells of a donor plate are filled with a buffered solution of the test compound.

  • The wells of an acceptor plate are filled with buffer.

  • The filter plate is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate, creating a "sandwich".

  • The assembly is incubated at room temperature to allow for passive diffusion of the compound from the donor to the acceptor compartment.

  • After incubation, the concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy.

  • The permeability coefficient (Pe) is calculated, and from this, the logBB value is predicted.

Neuronal Cytotoxicity Assay

The cytotoxicity of the biscarbamate analogs was evaluated against the human neuroblastoma cell line SH-SY5Y using the MTT assay.

Workflow:

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay seed Seed SH-SY5Y Cells in 96-well Plate incubate_cells Incubate for 24h seed->incubate_cells treat Treat Cells with Biscarbamate Analogs incubate_cells->treat incubate_treatment Incubate for 24h treat->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer measure Measure Absorbance at 570 nm add_solubilizer->measure calculate Calculate % Cell Viability measure->calculate

Experimental Workflow for Neuronal Cytotoxicity Assay

Procedure:

  • SH-SY5Y cells are seeded into a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the biscarbamate analogs for 24 hours.

  • After the treatment period, the medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated for 4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured at 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells, and the percentage of cell viability is calculated relative to untreated control cells.

Conclusion

This comparative analysis of biscarbamate analogs highlights the critical role of systematic structural modification in tuning the pharmacological properties of potential drug candidates. The presented data and experimental protocols offer a valuable resource for researchers in the field of neurodegenerative disease, facilitating the rational design and development of novel, selective, and safe BChE inhibitors. Further investigation into the analogs of "this compound" with systematic variations on the cyclohexyl rings and the methylene bridge is warranted to build a more comprehensive understanding of the SAR for this chemical scaffold.

References

Safety Operating Guide

Proper Disposal of Bis(4-aminocyclohexyl)methyl carbamate: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Bis(4-aminocyclohexyl)methyl carbamate (CAS Number: 15484-34-1) was not publicly available at the time of this writing. The following information provides general guidance for the disposal of hazardous laboratory chemicals. It is imperative to obtain the official SDS from the chemical supplier for substance-specific handling and disposal procedures. The SDS is the primary document that provides essential details on the hazards, handling, storage, and disposal of a specific chemical.[1][2][3][4][5]

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide outlines the essential steps and principles for managing the disposal of a specialty chemical like this compound, emphasizing the procedural framework that should be followed in a laboratory setting.

Immediate Safety and Handling Precautions

Before considering disposal, proper handling and storage are paramount to minimize risks. While specific hazards for this compound are detailed in its SDS, general best practices for handling chemical reagents should always be observed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Storage: Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials. Ensure the container is tightly sealed.

Step-by-Step Chemical Disposal Protocol

The disposal of any laboratory chemical, including this compound, must be approached systematically to ensure safety and regulatory compliance.

  • Consult the Safety Data Sheet (SDS): This is the most critical first step. The SDS for the specific chemical will provide a dedicated section on disposal considerations, outlining the appropriate methods and any specific regulatory requirements.

  • Determine if the Waste is Hazardous: Based on the SDS and local regulations, classify the waste. A waste is generally considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] Most specialty chemicals will be classified as hazardous waste.

  • Segregate the Waste: Do not mix different chemical wastes unless explicitly instructed to do so by established protocols. Incompatible chemicals can react violently or produce toxic gases.[7][8] Waste should be segregated by hazard class (e.g., flammable liquids, corrosive bases, etc.).

  • Use Appropriate Waste Containers: Waste must be collected in containers that are compatible with the chemical. The container must be in good condition, with a secure, leak-proof lid.[8][9]

  • Label the Waste Container: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name(s) of the contents, the associated hazards (e.g., flammable, toxic), and the date of accumulation.[7][10] Do not use abbreviations or chemical formulas.[8]

  • Store Waste in a Designated Area: Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7] This area should be under the control of the laboratory personnel.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[6][10] Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS office for specific, non-hazardous materials.[10]

General Hazardous Waste Container Requirements

RequirementSpecificationRationale
Container Material Chemically compatible with the waste. Plastic is often preferred over glass to prevent breakage.[10]Prevents degradation of the container and potential leaks or reactions.
Condition Must be in good condition with no leaks, cracks, or rust.[8]Ensures the integrity of the containment.
Closure A secure, leak-proof, screw-on cap is required.[9] Parafilm, stoppers, or beakers are not acceptable closures.Prevents spills and the release of vapors.
Labeling Must be clearly marked with "Hazardous Waste," full chemical names, hazard information, and accumulation start date.[7][10]Provides essential information for safe handling and disposal, and ensures regulatory compliance.
Fill Level Do not overfill. Leave at least one inch of headspace to allow for expansion of contents.[7]Prevents spills and container rupture due to temperature or pressure changes.
Secondary Containment Recommended, especially for liquid waste, to contain any potential leaks from the primary container.[9]Adds an extra layer of safety to prevent environmental contamination and exposure.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal route for a laboratory chemical.

cluster_start Start cluster_sds Information Gathering cluster_classify Waste Classification cluster_nonhaz Non-Hazardous Disposal cluster_haz Hazardous Waste Management cluster_end End start Chemical is designated as waste sds Consult the Safety Data Sheet (SDS) start->sds ehrs Consult Institutional EHS Guidelines sds->ehrs classify Is the waste classified as hazardous? ehrs->classify non_haz_disposal Follow EHS-approved procedure for non-hazardous waste (e.g., drain disposal, regular trash) classify->non_haz_disposal No collect Collect in a compatible, labeled hazardous waste container classify->collect Yes end_proc Disposal Process Complete non_haz_disposal->end_proc store Store in designated Satellite Accumulation Area (SAA) collect->store pickup Arrange for pickup by EHS store->pickup pickup->end_proc

Caption: Workflow for Laboratory Chemical Waste Disposal.

By adhering to these principles and prioritizing the guidance provided in the official Safety Data Sheet, laboratories can ensure the safe, responsible, and compliant disposal of this compound and other chemical reagents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.